1-Methylpiperazine-2,2,3,3,5,5,6,6-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-UDCOFZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917358-65-7 | |
| Record name | 917358-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylpiperazine-d8: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine-d8 is the deuterated analogue of 1-methylpiperazine, a heterocyclic organic compound. In this isotopically labeled version, eight hydrogen atoms on the piperazine ring are substituted with deuterium, a stable isotope of hydrogen. This substitution renders 1-Methylpiperazine-d8 an invaluable tool in analytical chemistry, primarily serving as an internal standard for highly accurate quantification by mass spectrometry.[1][2][3] While its chemical reactivity mirrors that of its non-deuterated counterpart, the increased mass allows for precise differentiation in mass spectrometric analyses. Furthermore, the incorporation of deuterium can subtly alter the pharmacokinetic and metabolic characteristics of a molecule, an aspect of significant interest in the field of drug development.[4]
This technical guide provides a comprehensive overview of the chemical properties, stability, and principal applications of 1-Methylpiperazine-d8, tailored for its use within a research and development context.
Chemical and Physical Properties
The key chemical and physical properties of 1-Methylpiperazine-d8 are detailed in the table below. For properties where specific data for the deuterated form is unavailable, the corresponding data for the non-deuterated form (1-Methylpiperazine) is provided as a reference and is duly noted.
| Property | Value | Reference(s) |
| Chemical Name | 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | [5] |
| Synonyms | N-Methylpiperazine-d8, 1-Methyl-1,4-piperazine-d8 | [5] |
| CAS Number | 917358-65-7 | [5] |
| Molecular Formula | C₅H₄D₈N₂ | [4] |
| Molecular Weight | 108.21 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 138 °C (lit.) | [5] |
| Melting Point | -6 °C (for non-deuterated form) | |
| Density | 0.974 g/mL at 25 °C | [5] |
| Solubility | Soluble in water and common organic solvents | [6] |
| Isotopic Purity | ≥ 98 atom % D | [5] |
Stability and Storage
Under recommended storage conditions, 1-Methylpiperazine-d8 is a stable compound. It is, however, hygroscopic and sensitive to moisture. Consequently, it should be stored in a tightly sealed container in a dry, well-ventilated environment. For extended storage, maintaining a temperature of -20°C is advised.
Incompatible Materials:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides
Experimental Protocols
Determination of Boiling Point
The boiling point of 1-Methylpiperazine-d8 can be accurately determined utilizing a standard micro boiling point apparatus.
Materials:
-
Sample of 1-Methylpiperazine-d8
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Heating apparatus (e.g., oil bath, heating block)
-
Small test tube
Procedure:
-
A small volume (a few drops) of 1-Methylpiperazine-d8 is introduced into the small test tube.
-
A sealed capillary tube is inverted and placed within the test tube containing the sample.
-
The test tube is securely attached to a thermometer, ensuring that the sample and the thermometer bulb are at the same vertical level.
-
The apparatus is heated at a slow and steady rate while observing the capillary tube.
-
As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is evident.
-
The heat source is then removed, and the apparatus is allowed to cool gradually.
-
The boiling point is recorded as the temperature at which the liquid just begins to be drawn into the capillary tube.
Use as an Internal Standard in LC-MS/MS Analysis
Due to its chemical and physical similarities to 1-methylpiperazine, including co-elution during chromatographic separation, 1-Methylpiperazine-d8 is an exemplary internal standard for its quantification in complex matrices, as it can be distinctly identified by mass spectrometry.[1][2][3]
Materials:
-
1-Methylpiperazine-d8 (internal standard)
-
Analyte (1-methylpiperazine)
-
Biological or environmental matrix (e.g., plasma, urine)
-
LC-MS/MS instrumentation
-
High-purity solvents for sample extraction and mobile phase preparation
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions of both the analyte (1-methylpiperazine) and the internal standard (1-Methylpiperazine-d8) in a suitable solvent.
-
Calibration Standard and Quality Control Sample Preparation: Create a series of calibration standards by spiking known concentrations of the analyte into the sample matrix. A fixed concentration of the internal standard is added to all calibration standards and quality control samples.
-
Sample Preparation: To the unknown samples, add the same fixed concentration of the internal standard as was added to the calibration standards. A sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is then performed to remove potential interferences.
-
LC-MS/MS Analysis: The prepared samples, calibration standards, and quality control samples are injected into the LC-MS/MS system for analysis.
-
Data Acquisition and Processing: Monitor the specific mass transitions for both the analyte and the internal standard. The peak areas of the analyte and the internal standard are integrated.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Synthesis
While a detailed, specific synthesis protocol for 1-Methylpiperazine-d8 is not widely published, the general methodology for preparing such deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic pathway analogous to that of the non-deuterated compound. A prevalent method for the synthesis of 1-methylpiperazine is the reaction of piperazine with a suitable methylating agent.[7][8] To synthesize the d8 analogue, a deuterated piperazine could be employed as a starting material. An alternative strategy, which has been described for the synthesis of other deuterated piperazine-type compounds, involves the reduction of appropriate amide and imide precursors using a deuterated reducing agent such as lithium aluminum deuteride.[9]
Applications
The predominant application of 1-Methylpiperazine-d8 is as an internal standard in quantitative analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use is of particular importance in pharmacokinetic studies, therapeutic drug monitoring, and environmental testing, where precise and accurate quantification of 1-methylpiperazine is essential.[4] Given that the non-deuterated form, 1-methylpiperazine, is a precursor in the synthesis of numerous pharmaceutical compounds, its deuterated analogue is also a valuable tool for studying the metabolism of these drugs.[6][7]
Signaling Pathways and Experimental Workflows
Based on a thorough review of the scientific literature, there is no evidence to suggest that 1-Methylpiperazine-d8 is directly involved in any specific biological signaling pathways. Its utility is primarily as an analytical standard rather than as a biologically active compound in such contexts.
The most pertinent experimental workflow in which 1-Methylpiperazine-d8 is a key component is its application as an internal standard in quantitative LC-MS/MS analysis. A generalized representation of this workflow is provided below.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
1-Methylpiperazine-d8 is a chemically stable, deuterated compound that represents an essential tool for scientists and researchers in the domain of analytical chemistry. Its principal application as an internal standard in mass spectrometry-based quantification underpins the accuracy and reliability of analytical data, a critical requirement in drug development and a wide array of other research disciplines. Although direct involvement in biological signaling pathways has not been reported, its function in facilitating precise measurements of its non-deuterated analogue makes it a vital component in the comprehensive study of pharmaceuticals and other chemical entities that incorporate the 1-methylpiperazine scaffold.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. google.com [google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-甲基哌嗪-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 7. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 9. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
An In-Depth Technical Guide to 1-Methylpiperazine-d8: Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylpiperazine-d8, a deuterated analog of 1-Methylpiperazine, with a core focus on the critical parameters of isotopic purity and enrichment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize 1-Methylpiperazine-d8 as an internal standard in pharmacokinetic and metabolic studies.
Introduction to 1-Methylpiperazine-d8
1-Methylpiperazine-d8 (C₅H₄D₈N₂) is a stable isotope-labeled version of 1-Methylpiperazine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is prevalent in drug metabolism and pharmacokinetic (DMPK) studies to ensure the accuracy and precision of analytical methods. The near-identical physicochemical properties to its non-labeled counterpart, combined with its distinct mass difference, allow for precise quantification of the parent compound in complex biological matrices.
Isotopic Purity vs. Isotopic Enrichment: A Critical Distinction
In the context of deuterated compounds, it is crucial to understand the difference between isotopic purity and isotopic enrichment.
-
Isotopic Purity: This refers to the percentage of the deuterated compound that is free from its non-deuterated counterpart and other isotopologues (molecules with fewer deuterium atoms). It is a measure of the overall purity of the labeled compound.
-
Isotopic Enrichment: This term specifies the percentage of a particular isotope (in this case, deuterium) at a specific labeled position within the molecule. For a molecule like 1-Methylpiperazine-d8, with multiple deuteration sites, the enrichment at each site contributes to the overall isotopic purity.
For example, a batch of 1-Methylpiperazine-d8 with 99% isotopic purity may still contain a small percentage of d7, d6, or other lower-deuterated isotopologues. The isotopic enrichment value provides a more detailed picture of the isotopic distribution.
Quantitative Data on 1-Methylpiperazine-d8
The isotopic purity and enrichment of commercially available 1-Methylpiperazine-d8 can vary between suppliers and even between different lots from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for the specific lot being used. The following tables provide a representative example of the kind of data that would be found on a CoA.
Table 1: Typical Isotopic Purity and Enrichment Data for 1-Methylpiperazine-d8
| Parameter | Specification |
| Chemical Purity (by NMR/GC-MS) | ≥98% |
| Isotopic Purity (d8) | ≥98% |
| Isotopic Enrichment (per D site) | ≥99 atom % D |
Table 2: Representative Isotopic Distribution of 1-Methylpiperazine-d8
| Isotopologue | Relative Abundance (%) |
| d8 | >98 |
| d7 | <2 |
| d6 | <0.5 |
| d5 | <0.1 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Note: The values presented in these tables are for illustrative purposes only. Always refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of 1-Methylpiperazine-d8 is typically performed using high-resolution mass spectrometry (HRMS) and/or nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
Objective: To determine the isotopic distribution and calculate the isotopic purity of 1-Methylpiperazine-d8.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
Sample Preparation:
-
Prepare a stock solution of 1-Methylpiperazine-d8 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
MS Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 100-115).
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (d8) and the peaks corresponding to the lower isotopologues (d7, d6, etc.) and the unlabeled compound (d0).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by dividing the peak area of the d8 isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of 1-Methylpiperazine-d8 in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Add a known amount of a non-deuterated internal standard with a well-resolved signal if quantitative NMR (qNMR) is to be performed.
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the expected chemical shifts for the piperazine ring protons confirms successful deuteration.
-
Residual proton signals can be integrated and compared to the integral of the methyl protons (which are not deuterated in this isotopologue) or the internal standard to estimate the level of deuteration.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals and confirm the labeling pattern.
Signaling Pathways and Experimental Workflows
1-Methylpiperazine-d8 is frequently employed as an internal standard in studies investigating the metabolism of drugs containing the 1-methylpiperazine moiety. The metabolic fate of 1-methylpiperazine itself can involve several biotransformation reactions.
Caption: Potential metabolic pathways of 1-methylpiperazine.
The above diagram illustrates the primary metabolic transformations that a compound containing the 1-methylpiperazine scaffold might undergo. These include N-demethylation to piperazine, hydroxylation of the piperazine ring, and subsequent oxidative ring-opening. When using 1-Methylpiperazine-d8 as an internal standard, it is crucial to understand these pathways to ensure that the deuterated standard and the analyte behave similarly during sample processing and analysis, and to confirm that the deuterated positions are not metabolically labile.
Caption: A typical experimental workflow for using 1-Methylpiperazine-d8 as an internal standard.
This workflow outlines the key steps in a typical bioanalytical method using 1-Methylpiperazine-d8. The internal standard is added to the biological sample at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification.
Conclusion
A thorough understanding of the isotopic purity and enrichment of 1-Methylpiperazine-d8 is paramount for its effective use as an internal standard in regulated bioanalysis. Researchers must rely on the lot-specific Certificate of Analysis for accurate quantitative data and should be proficient in the analytical techniques used to verify these parameters. By following robust experimental protocols and being aware of the potential metabolic fate of the piperazine moiety, scientists and drug development professionals can ensure the generation of high-quality, reliable data in their studies.
1-Methylpiperazine-d8: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Analytical Characteristics of a Key Deuterated Intermediate
This technical guide provides a detailed overview of 1-Methylpiperazine-d8, a deuterated analog of 1-methylpiperazine, which serves as a crucial tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry and as a building block in the synthesis of deuterated pharmaceutical ingredients. This document outlines its core physical and chemical properties, provides insights into its synthesis, and details its application in experimental protocols.
Core Physical and Chemical Characteristics
1-Methylpiperazine-d8, also known as N-Methylpiperazine-d8, is the deuterated form of 1-methylpiperazine where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-methylpiperazine and its metabolites, as it is chemically identical to the analyte but has a distinct mass.
Physical Properties
The physical properties of 1-Methylpiperazine-d8 are closely related to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of deuterium atoms.
| Property | Value | Reference |
| Molecular Formula | C₅H₄D₈N₂ | [1] |
| Molecular Weight | 108.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 138 °C (lit.) | [2] |
| Density | 0.974 g/mL at 25 °C | [3] |
| Melting Point | -6 °C | [2] |
Chemical Properties
The chemical properties of 1-Methylpiperazine-d8 are largely identical to those of 1-methylpiperazine. It is a hygroscopic, flammable liquid and a weak base.
| Property | Value | Reference |
| CAS Number | 917358-65-7 | [1] |
| Solubility | Soluble in chloroform and methanol. | [4] |
| pKa | pK1: 4.94, pK2: 9.09 (for non-deuterated form) | [4] |
| Isotopic Purity | ≥98 atom % D | [3] |
Synthesis of 1-Methylpiperazine
While a detailed, publicly available step-by-step protocol for the synthesis of 1-Methylpiperazine-d8 is not readily found in the reviewed literature, the synthesis of the non-deuterated 1-methylpiperazine is well-documented. The deuterated analog would likely be synthesized using deuterated starting materials in a similar reaction scheme. A common industrial method involves the reaction of diethanolamine with methylamine at high temperature and pressure.[5] Another approach is the methylation of piperazine.
A general laboratory-scale synthesis of 1-methylpiperazine involves the reaction of piperazine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or by the reaction of piperazine hexahydrate with a mixture of formic acid and formaldehyde.[5]
Below is a conceptual workflow for the synthesis of 1-methylpiperazine, which could be adapted for the synthesis of the deuterated analog by using deuterated precursors.
Figure 1: Conceptual workflow for the synthesis of 1-methylpiperazine.
Experimental Protocols: Use as an Internal Standard
1-Methylpiperazine-d8 is extensively used as an internal standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS) for the analysis of 1-methylpiperazine in various matrices, particularly in pharmacokinetic and metabolic studies of drugs containing the 1-methylpiperazine moiety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.[6][7]
General Protocol for Quantitative Analysis using 1-Methylpiperazine-d8 as an Internal Standard
The following is a generalized protocol for the use of 1-Methylpiperazine-d8 as an internal standard in a typical LC-MS/MS workflow for the quantification of a drug containing the 1-methylpiperazine moiety in a biological matrix (e.g., plasma).
1. Preparation of Standard and Quality Control (QC) Samples:
- Prepare a stock solution of the analyte (the drug being quantified) and the internal standard (1-Methylpiperazine-d8) in a suitable organic solvent (e.g., methanol).
- Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
- Prepare QC samples at low, medium, and high concentrations in the same biological matrix.
- Add a fixed concentration of the 1-Methylpiperazine-d8 internal standard solution to all calibration standards, QC samples, and the unknown samples to be analyzed.
2. Sample Preparation (e.g., Protein Precipitation):
- To a known volume of the plasma sample (containing the analyte and the IS), add a protein precipitating agent (e.g., acetonitrile) to remove proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
- Inject a small volume of the supernatant into the LC-MS/MS system.
- The analyte and the internal standard will co-elute from the liquid chromatography column and be detected by the mass spectrometer.
- The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and 1-Methylpiperazine-d8 (Multiple Reaction Monitoring - MRM mode).
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each sample.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for using 1-Methylpiperazine-d8 as an internal standard in a quantitative LC-MS/MS analysis.
Figure 2: General workflow for using 1-Methylpiperazine-d8 as an internal standard.
Safety and Handling
1-Methylpiperazine-d8 should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and can cause skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Methylpiperazine-d8 is an indispensable tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its utility as a stable isotope-labeled internal standard, make it a critical component in modern bioanalytical and pharmaceutical research. This guide provides a foundational understanding of this key deuterated compound, enabling its effective and safe use in the laboratory.
References
- 1. 1-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 6. store.astm.org [store.astm.org]
- 7. resolvemass.ca [resolvemass.ca]
The Strategic Advantage of 1-Methylpiperazine-d8 as an Internal Standard in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the demand for precision, accuracy, and reliability in quantitative assays is paramount. The use of internal standards in chromatographic and mass spectrometric techniques is a fundamental practice to ensure data integrity. This guide provides a comprehensive overview of the benefits of employing 1-Methylpiperazine-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of 1-Methylpiperazine.
The Imperative for a Robust Internal Standard
1-Methylpiperazine is a crucial building block in the synthesis of numerous pharmaceutical compounds, including sildenafil and cyclizine.[1][2] Its accurate quantification as a raw material, impurity, or metabolite is critical for ensuring drug safety and efficacy. An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations during sample preparation and analysis.
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. While structural analogs have been used, they can exhibit different extraction efficiencies and ionization responses in mass spectrometry, leading to inaccurate results. This is where the superiority of deuterated internal standards becomes evident.
Core Benefits of 1-Methylpiperazine-d8
Stable isotope-labeled internal standards, such as 1-Methylpiperazine-d8, are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle modification provides significant analytical advantages:
-
Co-elution with the Analyte: 1-Methylpiperazine-d8 has nearly identical chromatographic retention times to 1-methylpiperazine. This co-elution ensures that both compounds experience the same analytical conditions, including potential matrix effects, at the same time.
-
Compensation for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard is affected by these matrix effects to the same extent as the non-labeled analyte, the ratio of their signals remains constant, ensuring accurate quantification.
-
Improved Accuracy and Precision: By correcting for variability in sample preparation (e.g., extraction recovery) and instrument response, 1-Methylpiperazine-d8 significantly enhances the accuracy and precision of the analytical method.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][4]
Quantitative Performance Data
Disclaimer: The following data is for the analysis of 1-methyl-4-nitrosopiperazine (MNP) using its deuterated internal standard, MNP-d4. Given the structural similarity, this data serves as a strong indicator of the expected performance for a 1-methylpiperazine assay using 1-Methylpiperazine-d8.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 0.5 - 48.6 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity | Excellent |
Data adapted from a study on the determination of MNP in multicomponent products with rifampicin.[5]
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Lower Limit of Quantification (LLOQ) | 0.5 | 95.0 - 105.0 | < 15.0 |
| Low Quality Control (LQC) | 1.5 | 90.0 - 110.0 | < 10.0 |
| Medium Quality Control (MQC) | 20.0 | 90.0 - 110.0 | < 10.0 |
| High Quality Control (HQC) | 40.0 | 90.0 - 110.0 | < 10.0 |
Acceptance criteria based on regulatory guidelines and typical performance of similar assays.
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| MNP | 100.38 ± 3.24 |
Data from a study on the determination of MNP in multicomponent products with rifampicin.[5]
Experimental Protocols
The following is a representative experimental protocol for the analysis of a 1-methylpiperazine-related compound (MNP) using a deuterated internal standard (MNP-d4) by LC-MS/MS. This protocol can be adapted for the analysis of 1-methylpiperazine with 1-Methylpiperazine-d8.
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Prepare a stock solution of 1-methylpiperazine in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of 1-Methylpiperazine-d8 in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking blank matrix with the standard stock solution to achieve a range of concentrations. Add the internal standard stock solution to each standard to a constant final concentration.
-
Sample Preparation: To the unknown samples, add the internal standard stock solution to the same final concentration as in the calibration standards. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small, precise volume of the extracted sample.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Methylpiperazine: Monitor a specific precursor-to-product ion transition.
-
1-Methylpiperazine-d8: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Rationale for using a deuterated internal standard.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: How a deuterated internal standard corrects for signal variability.
Conclusion
The use of 1-Methylpiperazine-d8 as an internal standard provides a robust and reliable solution for the quantitative analysis of 1-methylpiperazine. Its ability to co-elute with the analyte and compensate for matrix effects and other sources of analytical variability leads to significant improvements in accuracy, precision, and overall data quality. For researchers, scientists, and drug development professionals, incorporating 1-Methylpiperazine-d8 into analytical methodologies is a strategic investment that enhances the integrity and defensibility of their quantitative data, ultimately contributing to the successful development of safe and effective pharmaceuticals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. mdpi.com [mdpi.com]
Deuterated Internal Standards for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Internal Standards
In the realm of quantitative analysis by mass spectrometry (MS), particularly in complex matrices such as those encountered in drug development and clinical research, achieving high accuracy and precision is paramount. Deuterated internal standards are indispensable tools that play a pivotal role in ensuring the reliability and reproducibility of quantitative MS-based assays.[1][2]
What are Deuterated Internal Standards?
A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1][3][4] This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[1]
The Crucial Role in Mass Spectrometry
The primary function of a deuterated internal standard is to compensate for variations that can occur during the analytical process.[5][6] These variations can arise from multiple sources, including:
-
Sample Preparation: Inconsistent recovery during extraction, evaporation, or derivatization steps.[5]
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7]
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response.[5][8]
By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if sample loss or signal fluctuation occurs, leading to more accurate and precise results.[7]
Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated internal standards is a form of isotope dilution mass spectrometry (IDMS), which is considered a gold standard for high-accuracy quantitative analysis. The principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample. After allowing the labeled standard to equilibrate with the unlabeled analyte, the ratio of the two is measured by mass spectrometry. This ratio is then used to determine the concentration of the analyte in the original sample.
The Principle of Isotopic Dilution with Deuterated Standards
The fundamental principle behind the use of deuterated internal standards is that the standard and the analyte will behave identically during sample processing and analysis, but will be distinguishable by the mass spectrometer. This allows the standard to act as a reliable "tracer" for the analyte.
Because the deuterated standard is chemically identical to the analyte, it will have the same:
-
Extraction recovery: If a portion of the analyte is lost during sample cleanup, a proportional amount of the deuterated standard will also be lost.
-
Ionization efficiency: Both the analyte and the standard will be ionized with the same efficiency in the mass spectrometer's ion source.
-
Chromatographic retention time: In liquid chromatography-mass spectrometry (LC-MS), the analyte and the deuterated standard will ideally co-elute.[1]
The mass spectrometer, however, can easily differentiate between the two due to their mass difference. By measuring the ratio of the analyte's signal intensity to the deuterated standard's signal intensity, any variations in the analytical process are effectively cancelled out.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages in quantitative mass spectrometry, leading to more reliable and accurate data.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a major challenge in bioanalysis.[7] Since a deuterated internal standard co-elutes and is chemically identical to the analyte, it experiences the same matrix effects.[7] This allows for effective normalization of the analyte signal, thereby improving the accuracy of quantification.[7]
-
Correction for Sample Preparation Losses: It is challenging to achieve 100% recovery of an analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. A deuterated internal standard, when added at the beginning of the process, is subject to the same losses as the analyte. The consistent ratio of analyte to internal standard ensures that the final calculated concentration is accurate, regardless of recovery variations.[5]
-
Improved Precision and Accuracy: By correcting for both physical and matrix-induced variations, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays.[5] This is reflected in lower coefficients of variation (%CV) for quality control samples and improved accuracy in the determination of unknown concentrations.
-
Enhanced Method Robustness: Assays that utilize deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions. This leads to better inter-laboratory and intra-laboratory reproducibility.
Table 1: Impact of Deuterated Internal Standard on Assay Performance
| Parameter | Without Deuterated IS | With Deuterated IS | Reference |
| Precision (%CV) | |||
| Intra-assay | Often >15% | Typically <10% | [9] |
| Inter-assay | Can be >20% | Typically <15% | [9] |
| Accuracy (%Bias) | Potentially high and variable | Generally within ±15% | [5] |
| Linearity (r²) | May be acceptable | Often improved (closer to 1.0) | |
| Matrix Effect | High variability | Significantly reduced | [7] |
| Recovery | Variable and can affect accuracy | Variations are compensated | [5] |
Potential Challenges and Considerations
While deuterated internal standards are powerful tools, their use is not without potential pitfalls. Careful consideration of several factors is necessary to ensure their proper application.
-
Isotopic Effects:
-
Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in retention time between the analyte and the internal standard, particularly in highly deuterated compounds.[10][11] If this separation is significant, the analyte and standard may not experience the same matrix effects, leading to inaccurate results.[11]
-
Mass Spectrometric Isotope Effect: The presence of deuterium can sometimes influence the fragmentation pattern of a molecule in the mass spectrometer. This can lead to differences in the relative abundance of fragment ions between the analyte and the standard, which could affect quantification if not properly accounted for.
-
-
Stability of the Deuterium Label: Deuterium atoms can sometimes be lost through exchange with protons from the solvent or matrix, especially if they are located on heteroatoms (like -OH or -NH) or at acidic carbon positions.[4][10] This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the analyte signal, a phenomenon known as "crosstalk."
-
Chemical and Isotopic Purity: The deuterated internal standard must be of high chemical purity to avoid interference from impurities. More importantly, it must have high isotopic purity, meaning it should contain a negligible amount of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the standard will lead to an overestimation of the analyte's concentration.
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[5] While many common deuterated standards are commercially available, obtaining a suitable standard for a novel compound can be a significant hurdle in the early stages of drug development.
Table 2: Potential Issues with Deuterated Internal Standards and Mitigation Strategies
| Issue | Potential Impact | Mitigation Strategy | Reference |
| Chromatographic Isotope Effect | Analyte and IS experience different matrix effects. | Use a standard with a lower degree of deuteration. Adjust chromatographic conditions to minimize separation. | [11] |
| Label Instability (H/D Exchange) | Inaccurate quantification due to loss of deuterium. | Position deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings, methyl groups). | [4][10] |
| Unlabeled Analyte Impurity | Overestimation of analyte concentration. | Use a standard with high isotopic purity (>98%). Correct for the impurity contribution during data analysis. | |
| Isotopic Contribution from Analyte | The natural isotopic abundance of the analyte can interfere with the standard's signal. | Use a standard with a sufficient mass shift (at least +3 Da) to move its signal outside the analyte's isotopic cluster. | |
| Cost and Availability | Delays in method development and increased costs. | Plan for custom synthesis early in the drug development process. Consider using a structurally similar analog as a temporary solution. | [5] |
Experimental Protocol: Quantification of an Analyte in a Biological Matrix
This section provides a generalized protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.
1. Preparation of Stock Solutions and Standards
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation on a suitable C18 column with a gradient elution profile.
-
Detect the analyte and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
4. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Synthesis and Selection of Deuterated Internal Standards
The proper design and selection of a deuterated internal standard are critical for the development of a robust quantitative assay.
Common Synthesis Methods
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons in the analyte molecule with deuterium from a deuterated solvent (e.g., D₂O, CH₃OD) under acidic, basic, or metal-catalyzed conditions.[4] This is often a cost-effective way to introduce deuterium, but the stability of the label must be carefully considered.[4]
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.
-
Total Synthesis: In some cases, the deuterated standard is prepared through a multi-step chemical synthesis using deuterated starting materials or reagents. This approach offers the most flexibility in terms of label position and degree of deuteration but is also the most expensive and time-consuming.
Criteria for Selection
When selecting or designing a deuterated internal standard, the following criteria should be considered:
-
Label Position: Deuterium atoms should be placed in chemically stable positions that are not involved in metabolic transformations and are not prone to H/D exchange.[4]
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure that the mass of the standard is shifted outside the natural isotopic distribution of the analyte.
-
Isotopic Purity: The isotopic purity should be as high as possible (ideally >98%) to minimize the contribution of the unlabeled analyte.
-
Chemical Purity: The standard should be free from any chemical impurities that could interfere with the analysis.
-
Co-elution: The deuterated standard should co-elute with the analyte under the chosen chromatographic conditions.
Caption: Decision-making process for selecting a deuterated internal standard.
Applications in Drug Development and Research
Deuterated internal standards are integral to many aspects of pharmaceutical research and development.[2][3][12]
-
Pharmacokinetic (PK) Studies: Accurate measurement of drug concentrations in biological fluids over time is essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated standards enable the high-quality data required for these studies.[12]
-
Bioequivalence Studies: In the development of generic drugs, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the brand-name drug. The use of deuterated internal standards ensures the accuracy and reliability of the data submitted to regulatory agencies.
-
Metabolite Identification and Quantification: Deuterated standards are used to accurately quantify drug metabolites, which is important for understanding a drug's metabolic fate and identifying any potentially active or toxic metabolites.[12]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, it is often necessary to monitor their concentration in a patient's blood to ensure efficacy and avoid toxicity. Deuterated internal standards are used in the development of robust clinical assays for TDM.[9]
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to compensate for a wide range of analytical variabilities makes them essential for achieving the high levels of accuracy, precision, and robustness required in regulated environments like the pharmaceutical industry. While their use requires careful consideration of potential challenges such as isotopic effects and label stability, the benefits they provide in terms of data quality are undeniable. As mass spectrometry continues to play an increasingly important role in scientific research and drug development, the demand for high-quality deuterated internal standards will undoubtedly continue to grow.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. nebiolab.com [nebiolab.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. youtube.com [youtube.com]
- 9. texilajournal.com [texilajournal.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
Deuterium-Labeled Compounds in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Change with a Profound Impact
In the quest for safer and more effective medicines, drug developers continually seek innovative methods to understand and optimize the journey of a drug through the body. One of the most powerful yet elegantly simple tools in modern pharmacokinetics is the use of deuterium-labeled compounds. By replacing hydrogen atoms (¹H) with their heavier, stable isotope deuterium (²H or D), researchers can unlock a wealth of information about a drug's absorption, distribution, metabolism, and excretion (ADME).[1][] This subtle modification, which adds a single neutron, does not significantly alter a molecule's size or shape but can have profound effects on its metabolic stability due to the Kinetic Isotope Effect (KIE) .[3][]
This technical guide provides an in-depth exploration of the core principles, experimental applications, and data interpretation involving deuterium-labeled compounds in pharmacokinetic (PK) studies. It is designed to serve as a comprehensive resource for scientists engaged in drug discovery and development.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in pharmacokinetics lies in the KIE. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, it requires more energy to break a C-D bond.
In drug metabolism, many Phase I reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[6][7] When a hydrogen atom at a site of metabolism (a metabolic "soft spot") is replaced with deuterium, the rate of this bond cleavage can be significantly reduced.[8][9] This phenomenon, the deuterium KIE, can slow down the metabolic breakdown of a drug.[3]
The practical implications of the KIE are significant:
-
Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life (t½) and increased overall exposure (AUC).[10][11]
-
Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuterium substitution can decrease the formation of harmful or reactive metabolites, potentially improving the drug's safety profile.[10][12][13]
-
Altered Pharmacokinetic Profiles: The change in metabolism can lead to more consistent plasma concentrations, potentially reducing dosing frequency and improving patient compliance.[10][12]
The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies these benefits. By deuterating tetrabenazine, its active metabolites have a longer half-life, allowing for lower, less frequent dosing and a reduction in adverse effects.[9][13][14][15]
Key Applications in Pharmacokinetic Studies
Deuterium-labeled compounds are versatile tools used across the drug development pipeline. Their applications range from early discovery screening to late-stage clinical trials.
Gold Standard Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[16][17] A deuterated version of the analyte is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled drug.[18]
Advantages:
-
Co-elution: The SIL-IS and the analyte co-elute during chromatography, meaning they experience the same matrix effects (ionization suppression or enhancement) in the mass spectrometer's ion source.[17][18]
-
Correction for Variability: It accurately corrects for variability during sample preparation steps like extraction, evaporation, and reconstitution.[18]
-
Improved Accuracy and Precision: This leads to highly accurate and reproducible quantification of the drug in biological matrices like plasma, urine, or tissue.[16][]
The diagram below illustrates the workflow for a typical bioanalytical assay using a deuterated internal standard.
Metabolite Identification and Pathway Elucidation
Identifying the metabolic fate of a drug is a critical part of its development. Deuterium labeling is a powerful technique for this purpose.[1][20][21] By comparing the mass spectra of metabolites from a non-labeled drug with those from a deuterated version, researchers can:
-
Confirm Metabolic Pathways: The deuterium label acts as a clear signature, allowing for the confident identification of drug-related metabolites in a complex biological matrix.[21]
-
Distinguish Isomers: Deuterium labeling can help differentiate between isomeric metabolites by observing which positions on the molecule have been modified.[20]
-
Trace Fragment Ions: In tandem mass spectrometry (MS/MS), the mass shift from the deuterium label helps in elucidating the structure of metabolites by tracking the fragmentation patterns.
The following diagram illustrates how deuterium labeling can alter a drug's metabolic fate due to the Kinetic Isotope Effect.
High-Throughput Screening with Cassette Dosing
In early drug discovery, it is often necessary to evaluate the pharmacokinetic properties of many candidate compounds quickly. Cassette dosing , also known as N-in-one dosing, is a high-throughput strategy where multiple compounds are administered to a single animal simultaneously.[22][23][24][25][26]
Stable isotope labeling is crucial for the success of this approach. By creating deuterated versions of each compound in the "cassette," researchers can administer a mixture of labeled and unlabeled analogues. This allows for the direct comparison of each compound's PK profile within the same biological system, reducing inter-animal variability.[24] While this method is efficient, care must be taken to consider potential drug-drug interactions that could alter the clearance of co-administered compounds.[22][23]
Improving Pharmacokinetic Properties of Drug Candidates
The most transformative application of deuterium labeling is the creation of new molecular entities with superior pharmacokinetic properties.[9] This strategy, sometimes called a "deuterium switch," involves selectively placing deuterium at sites of high metabolic turnover.[14][15]
Table 1: Comparison of Pharmacokinetic Parameters for a Hypothetical Drug and its Deuterated Analog
| Parameter | Drug X (Non-Deuterated) | Deutero-Drug X (d6) | % Change | Potential Clinical Benefit |
| Cmax (ng/mL) | 450 | 520 | +15.6% | Higher peak exposure |
| Tmax (h) | 1.5 | 2.0 | +33.3% | Slower absorption rate |
| AUC₀-∞ (ng·h/mL) | 2800 | 4900 | +75.0% | Increased total drug exposure |
| t½ (h) | 4.0 | 7.5 | +87.5% | Longer duration of action |
| Clearance (L/h/kg) | 2.5 | 1.4 | -44.0% | Reduced metabolic elimination |
The data in Table 1 illustrates a common outcome of successful deuteration. The deuterated analog shows a significantly increased half-life and total exposure (AUC), which could translate to less frequent dosing and a more stable therapeutic effect.[10][12]
Experimental Protocols
Executing pharmacokinetic studies with deuterium-labeled compounds requires meticulous planning and execution, from synthesis to bioanalysis.
Synthesis of Deuterium-Labeled Compounds
The synthesis of deuterated compounds is a specialized field of medicinal chemistry. The goal is to introduce deuterium at specific, metabolically stable positions with a high degree of isotopic enrichment.[5] Common methods include:
-
Hydrogen Isotope Exchange: Using catalysts to exchange C-H bonds for C-D bonds, often at a late stage in the synthesis.[27]
-
Deuterated Building Blocks: Incorporating synthons that already contain deuterium atoms into the molecular scaffold.[28]
In Vivo Pharmacokinetic Study Protocol
A typical preclinical PK study protocol involves the following steps:
-
Animal Model Selection: Rodents (mice or rats) are commonly used for initial PK screening.[24]
-
Dosing:
-
The deuterated compound (test article) and non-deuterated compound (reference) are formulated in an appropriate vehicle (e.g., saline, PEG400).
-
Animals are dosed via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).
-
For comparative studies, a crossover design is often employed where each animal receives both the labeled and unlabeled drug at different times.
-
-
Sample Collection:
-
Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) from a site like the tail vein or saphenous vein.
-
Blood is processed to plasma by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis: Plasma samples are analyzed using a validated LC-MS/MS method as described below.
Bioanalytical Method: LC-MS/MS Protocol
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Aliquot a small volume (e.g., 50 µL) of each sample, calibration standard, and quality control (QC) sample into a 96-well plate.
-
Add the deuterated internal standard solution (in a solvent like acetonitrile or methanol) to each well to precipitate proteins.[16]
-
Vortex and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using water and acetonitrile/methanol (often with a modifier like formic acid to improve ionization) is employed to separate the analyte from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is the most common technique.
-
Detection: The system is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. This provides high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.
-
The concentrations of the analyte in the unknown samples are determined from this curve.
-
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Drug X | 350.2 | 185.1 | Analyte |
| d6-Drug X | 356.2 | 191.1 | Internal Standard |
Conclusion and Future Outlook
Deuterium-labeled compounds are indispensable tools in modern drug discovery and development.[14][29] From serving as the benchmark internal standard in bioanalysis to enabling the creation of metabolically robust drugs with improved therapeutic profiles, the applications are diverse and impactful.[][12] The strategic incorporation of deuterium allows medicinal chemists to finely tune the pharmacokinetic properties of a molecule, potentially leading to safer, more effective treatments with improved patient convenience.[9][11] As analytical technologies become more sensitive and synthetic methods more sophisticated, the role of deuterium in pharmaceutical research is set to expand, further accelerating the journey of new medicines from the laboratory to the clinic.[1]
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.uniupo.it [research.uniupo.it]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Hydrogen-Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC-MS: Application to Amine Metabolite Identification in Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. certara.com [certara.com]
- 24. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. ijirmps.org [ijirmps.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of 1-Methylpiperazine in Human Plasma Using 1-Methylpiperazine-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methylpiperazine in human plasma. The use of a stable isotope-labeled internal standard, 1-Methylpiperazine-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[1][2][3] The simple protein precipitation-based sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in pharmaceutical and bioanalytical research.
Introduction
1-Methylpiperazine is a common building block in medicinal chemistry and a potential metabolite of various pharmaceutical compounds.[4] Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS analysis.[1][3][5] They are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variability in sample preparation and instrument response.[2] This application note provides a detailed protocol for the quantification of 1-methylpiperazine using 1-Methylpiperazine-d8 as an internal standard.
Experimental
Materials and Reagents
-
1-Methylpiperazine (Analytical Standard)
-
1-Methylpiperazine-d8 (Internal Standard, IS)
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methylpiperazine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methylpiperazine-d8 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with 50% methanol/water to create calibration standards. Prepare a working internal standard solution by diluting the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working internal standard solution (100 ng/mL 1-Methylpiperazine-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 Column (e.g., 100 mm x 2.1 mm, 1.9 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500 °C |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methylpiperazine | 101.1 | 58.1 | 20 |
| 1-Methylpiperazine-d8 (IS) | 109.2 | 64.1 | 22 |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of 1-methylpiperazine in human plasma. The use of 1-Methylpiperazine-d8 as an internal standard effectively compensated for any variations in sample preparation and instrumental analysis, leading to high precision and accuracy.
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.91 |
| 1000 | 11.85 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | 4.5 | 5.1 | 102.3 |
| Medium | 75 | 3.1 | 3.8 | 98.7 |
| High | 750 | 2.5 | 3.2 | 101.5 |
Recovery
The extraction recovery of 1-methylpiperazine from human plasma was determined to be consistent and high across the different QC levels.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 92.1 |
| Medium | 75 | 94.5 |
| High | 750 | 93.8 |
Visualized Protocols and Workflows
References
Application Note: High-Throughput Quantitative Bioanalysis of 1-Methylpiperazine in Human Plasma using 1-Methylpiperazine-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Methylpiperazine in human plasma. 1-Methylpiperazine is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds.[1][2] This protocol utilizes 1-Methylpiperazine-d8, a stable isotope-labeled internal standard, to ensure high accuracy and precision in bioanalytical studies. The method is suitable for pharmacokinetic and toxicokinetic studies in drug development and research settings.
Introduction
1-Methylpiperazine is a heterocyclic organic compound used in the synthesis of numerous pharmaceuticals.[2] Its quantification in biological matrices is crucial for understanding the metabolism and pharmacokinetics of parent drugs. Bioanalysis is an essential component of drug discovery and development, requiring robust and reliable analytical methods.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as 1-Methylpiperazine-d8, is critical for correcting matrix effects and variabilities in sample processing and instrument response, leading to highly reliable quantitative results.[5] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing.
Experimental
Materials and Reagents
-
1-Methylpiperazine (≥99% purity)
-
1-Methylpiperazine-d8 (IS, ≥98% purity, deuterated form)[6][7][8]
-
Human Plasma (K2EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (≥18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent with an electrospray ionization (ESI) source
-
Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 1-Methylpiperazine and 1-Methylpiperazine-d8 in separate 10 mL volumetric flasks using methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 1-Methylpiperazine primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 1-Methylpiperazine-d8 primary stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 200 µL of the IS working solution in acetonitrile to each well.
-
Mix thoroughly on a plate shaker for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %B |
|---|---|
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| 1-Methylpiperazine | 101.1 | 58.1 | 45 | 10 | 20 | 8 |
| 1-Methylpiperazine-d8 | 109.2 | 64.1 | 45 | 10 | 20 | 8 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and recovery.
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was applied.
Table 3: Calibration Curve Summary
| Analyte | Range (ng/mL) | R² |
|---|
| 1-Methylpiperazine | 1 - 1000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| MQC | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| HQC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery
The extraction recovery of 1-Methylpiperazine was determined by comparing the analyte response in pre-spiked plasma samples to that in post-spiked samples at three QC levels.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| LQC | 3 | > 90 |
| MQC | 100 | > 90 |
| HQC | 800 | > 90 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1-Methylpiperazine.
Caption: Logical relationship of drug metabolism to bioanalytical quantification.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of 1-Methylpiperazine in human plasma. The use of its deuterated analog, 1-Methylpiperazine-d8, as an internal standard ensures the accuracy and precision of the results. The simple and rapid protein precipitation procedure allows for high-throughput analysis, making this method highly suitable for pharmacokinetic and other bioanalytical studies in the field of drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. This compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Bioanalytical Method Development Using 1-Methylpiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in biological matrices.[1][2] 1-Methylpiperazine-d8 (N-Methylpiperazine-d8) is a deuterated analog of 1-methylpiperazine, a common structural moiety in a variety of pharmaceutical compounds.[3][4][5] Its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays stems from its ability to mimic the analyte's behavior during sample extraction and ionization, thereby compensating for matrix effects and variability in the analytical process.[1][2]
This document provides detailed application notes and protocols for the development of a bioanalytical method using 1-Methylpiperazine-d8 as an internal standard for the quantification of a model analyte, the antipsychotic drug aripiprazole, in human plasma. Aripiprazole contains a piperazine ring, making 1-Methylpiperazine-d8 a structurally relevant internal standard. The methodologies described herein are based on established principles of bioanalytical method validation as outlined by regulatory agencies.[6][7][8][9]
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.39 | |
| 1-Methylpiperazine-d8 (Internal Standard) | ![]() | C₅H₄D₈N₂ | 108.21 |
Experimental Protocols
Stock and Working Solutions Preparation
1.1. Aripiprazole Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of aripiprazole reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
1.2. 1-Methylpiperazine-d8 Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 1-Methylpiperazine-d8 dihydrochloride.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
1.3. Working Solutions:
-
Prepare serial dilutions of the aripiprazole stock solution with methanol:water (1:1, v/v) to create working solutions for calibration curve standards and quality control (QC) samples.
-
Prepare a working solution of the IS by diluting the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of aripiprazole from human plasma.
Workflow for Plasma Sample Preparation:
Caption: Protein precipitation workflow for plasma sample extraction.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Aripiprazole | 448.4 | 285.2 | 150 | 25 |
| 1-Methylpiperazine-d8 (IS) | 109.2 | 75.2 | 150 | 20 |
Bioanalytical Method Validation
The developed method should be validated according to regulatory guidelines, assessing the following parameters:[6][7][8][9]
Selectivity and Specificity
-
Protocol: Analyze at least six different blank plasma samples to ensure no significant interference at the retention times of aripiprazole and the IS.
-
Acceptance Criteria: The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[7]
Calibration Curve and Linearity
-
Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of aripiprazole. A typical range for aripiprazole is 0.5 to 200 ng/mL.[10][11][12]
-
Data Analysis: Use a weighted linear regression (1/x²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at four concentration levels: LLOQ, low QC, medium QC, and high QC, in five replicates on three different days.
-
Acceptance Criteria: The intra- and inter-day precision (CV%) should not exceed 15% (20% for LLOQ). The accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ).
Table of Representative Accuracy and Precision Data:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Matrix Effect and Recovery
-
Protocol:
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.
-
Recovery: Compare the peak area of the analyte from the extracted plasma sample with the peak area of the analyte spiked into the post-extracted blank plasma.
-
-
Acceptance Criteria: The CV of the matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.
Stability
-
Protocol: Evaluate the stability of aripiprazole in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for an extended period (e.g., 30 days).
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow of the bioanalytical method development and validation process.
Caption: Bioanalytical method development and validation workflow.
Conclusion
The use of 1-Methylpiperazine-d8 as an internal standard provides a robust and reliable approach for the quantification of drugs containing the 1-methylpiperazine moiety, such as aripiprazole, in biological matrices. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists in the development of sensitive, specific, and accurate bioanalytical methods suitable for regulated drug development studies.
References
- 1. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Small Molecule Compounds Using 1-Methylpiperazine-d8 as an Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of small molecule compounds, employing 1-Methylpiperazine-d8 as an internal standard (IS). The protocol is particularly relevant for the analysis of pharmaceutical compounds and the detection of impurities, such as N-nitrosamines. The methodology outlined provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high accuracy, precision, and reliability.
Introduction
The use of stable isotope-labeled internal standards is a cornerstone of quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. 1-Methylpiperazine-d8, a deuterated analog of 1-methylpiperazine, serves as an ideal internal standard for a variety of analytes containing the methylpiperazine moiety or for compounds with similar chromatographic and ionization characteristics. This note provides a detailed protocol for the application of 1-Methylpiperazine-d8 in a typical quantitative workflow.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the extraction of analytes from a solid matrix (e.g., pharmaceutical formulation) is provided below. This should be optimized based on the specific analyte and matrix.
Materials:
-
Methanol (HPLC grade)
-
Deionized water
-
1-Methylpiperazine-d8 internal standard stock solution (1 mg/mL in methanol)
-
Working internal standard solution (concentration to be optimized based on analyte levels)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Accurately weigh a portion of the homogenized sample into a clean centrifuge tube.
-
Add a precise volume of the working internal standard solution (1-Methylpiperazine-d8).
-
Add the extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Sonicate for 10 minutes to facilitate complete extraction of the analyte.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pelletize solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water, pH 8.0 with Ammonium Hydroxide[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.25 mL/min[1] |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C[1] |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 2.7 | 90 | 10 |
| 2.7 - 3.0 | 90 → 5 | 10 → 95 |
| 3.1 - 11.0 | 5 | 95 |
| 11.1 - 23.0 | 90 | 10 |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Capillary Voltage | 2.0 kV[1] |
| Gas Temperature | 350 °C[1] |
| Gas Flow | 10 L/min[1] |
| Nebulizer Pressure | 55 psi[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte-specific transitions to be optimized. For 1-Methylpiperazine-d8, a potential transition is m/z 109 -> 64. |
Quantitative Data
The following tables present typical quantitative performance data for an LC-MS/MS method using a deuterated internal standard, which can be expected when using 1-Methylpiperazine-d8.
Table 4: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | R² |
| Compound X | 0.5 - 100 | >0.99 |
Table 5: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Compound X | 1.0 (LQC) | <15 | 85-115 |
| 50.0 (MQC) | <15 | 85-115 | |
| 80.0 (HQC) | <15 | 85-115 |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Compound X | 0.1 | 0.5 |
Visualizations
Experimental Workflow
Caption: A schematic of the analytical workflow from sample preparation to data analysis.
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway where a compound containing a 1-methylpiperazine moiety might degrade, a process relevant for impurity analysis.
Caption: A simplified diagram showing potential degradation pathways of a compound.
Conclusion
The described LC-MS/MS method utilizing 1-Methylpiperazine-d8 as an internal standard provides a reliable and sensitive approach for the quantification of small molecule compounds. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the expected quantitative performance, offers a solid foundation for researchers in pharmaceutical analysis and drug development. The provided workflows can be adapted to specific applications, ensuring high-quality data for a wide range of analytical challenges.
References
Application Note: Pharmacokinetic Study Design Utilizing 1-Methylpiperazine-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacokinetic (PK) research, the accurate quantification of drug concentrations in biological matrices is paramount for determining absorption, distribution, metabolism, and excretion (ADME) profiles. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) compounds are considered the ideal internal standards because they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization response.[1][2] 1-Methylpiperazine-d8 (d8-1MP) is the deuterated analog of 1-methylpiperazine, a common structural moiety in numerous pharmaceutical drugs such as sildenafil, cyclizine, and meclizine.[3][4] This application note provides a detailed protocol for the use of 1-Methylpiperazine-d8 as an internal standard in a typical pharmacokinetic study design.
Principle
The use of a deuterated internal standard like 1-Methylpiperazine-d8 relies on its ability to co-elute with the unlabeled analyte during chromatographic separation while being distinguishable by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[1][5] By adding a known concentration of d8-1MP to all samples, standards, and quality controls, variations arising from sample preparation (e.g., extraction) and instrument response can be normalized.[1][6] The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area, which provides highly accurate and precise quantification.[7]
Experimental Design and Protocols
A typical pharmacokinetic study involves dosing a subject with a drug, collecting biological samples (e.g., plasma) at various time points, and analyzing these samples to determine the drug concentration over time.
Diagram: General Pharmacokinetic Study Workflow
Caption: High-level workflow for a typical pharmacokinetic study.
Protocol 1: Bioanalytical Sample Preparation (Plasma)
This protocol outlines a common protein precipitation method for extracting a drug from plasma samples prior to LC-MS/MS analysis.
// Node Definitions Start [label="Start: Plasma Sample\n(e.g., 100 µL)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AddIS [label="Add Internal Standard\n(1-Methylpiperazine-d8 in Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddSolvent [label="Add Precipitation Solvent\n(e.g., Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vortex [label="Vortex Mix\n(e.g., 1 minute)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifuge\n(e.g., 14,000 rpm for 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject into LC-MS/MS System", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Start -> AddIS; AddIS -> AddSolvent; AddSolvent -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant [label="Separates protein pellet"]; Supernatant -> Inject; Inject -> End; }
Caption: The principle of quantification using a co-eluting internal standard.
Method Validation
Before analyzing study samples, the bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). [7][8]Key validation parameters are summarized below.
Data Presentation: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.99 | Defines the concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | The lowest concentration that can be reliably quantified. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Closeness of measured value to the true value. |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | The degree of scatter between repeated measurements. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Assesses the ion suppression or enhancement from biological matrix components. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of baseline | Ensures analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage). |
1-Methylpiperazine-d8 serves as an excellent internal standard for the LC-MS/MS quantification of drugs containing the 1-methylpiperazine moiety. Its use is fundamental to developing a robust, accurate, and precise bioanalytical method suitable for pharmacokinetic studies. The protocols and principles outlined in this note provide a comprehensive framework for researchers to design and implement such studies, ultimately ensuring the generation of high-quality data for drug development programs.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 4. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of 1-Methylpiperazine in Plasma Samples using 1-Methylpiperazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine is a heterocyclic diamine that serves as a crucial building block in the synthesis of various pharmaceutical drugs, including cyclizine, meclizine, and sildenafil.[1] Its presence and concentration in biological matrices, such as plasma, are of significant interest in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as 1-Methylpiperazine-d8, is essential for accurate quantification by compensating for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the analysis of 1-Methylpiperazine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-Methylpiperazine-d8 as the internal standard.
Principle
The method employs a protein precipitation technique for the extraction of 1-Methylpiperazine and the internal standard, 1-Methylpiperazine-d8, from plasma samples. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of piperazine derivatives in biological matrices, which can be expected for a validated method for 1-Methylpiperazine.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically (e.g., based on precursor ion) |
| MRM Transition (IS) | To be determined empirically (e.g., based on precursor ion) |
| Collision Energy | To be optimized for specific transitions |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocol
Materials and Reagents
-
1-Methylpiperazine analytical standard
-
1-Methylpiperazine-d8 (Internal Standard, IS)
-
Control (blank) plasma (e.g., rat, human)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 1-Methylpiperazine and 1-Methylpiperazine-d8 in separate 10 mL volumetric flasks using methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 1-Methylpiperazine by serial dilution of the primary stock solution with 50:50 methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 1-Methylpiperazine-d8 primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate working standard solution (for calibration curve) or blank diluent (for unknown samples) to the respective tubes.
-
Pipette 100 µL of blank plasma (for calibration standards and QCs) or study plasma (for unknown samples) into the tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.[3]
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the injection sequence, including blanks, calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire data in MRM mode. The specific MRM transitions for 1-Methylpiperazine and 1-Methylpiperazine-d8 need to be determined by infusing the individual standard solutions into the mass spectrometer.
Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x or 1/x² weighting.
-
Determine the concentration of 1-Methylpiperazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples must fall within the acceptance criteria (typically ±15% of the nominal value, ±20% for LLOQ) for the run to be considered valid.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of 1-Methylpiperazine in plasma.
Caption: Logical workflow for bioanalytical method validation.
References
- 1. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 2. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Drug Analysis Using 1-Methylpiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of drugs containing a 1-methylpiperazine moiety using 1-Methylpiperazine-d8 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 1-Methylpiperazine-d8 is a robust method to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in quantitative bioanalysis.[1][2][3]
While direct applications specifying 1-Methylpiperazine-d8 for a broad range of drugs are not extensively published, its structural similarity to key pharmaceutical compounds and its commercial availability as a deuterated standard make it an ideal candidate for this purpose. This document outlines a general methodology that can be adapted for various drugs containing the 1-methylpiperazine structure, such as cyclizine, meclizine, and others.
Application Note: Quantitative Analysis of Cyclizine in Human Plasma
Introduction
Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties. It acts as a histamine H1 receptor antagonist. Accurate quantification of cyclizine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and specific LC-MS/MS method for the determination of cyclizine in human plasma using 1-Methylpiperazine-d8 as an internal standard.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantitative analysis of cyclizine in human plasma.
Materials and Reagents
-
Cyclizine hydrochloride (Reference Standard)
-
1-Methylpiperazine-d8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Protocol: Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 1-Methylpiperazine-d8 working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Protocol: LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclizine | 267.2 | 167.1 |
| 1-Methylpiperazine-d8 | 109.2 | 64.1 |
Data Presentation: Quantitative Results
The method should be validated according to regulatory guidelines. A summary of typical validation parameters is presented below.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway: Histamine H1 Receptor Antagonism by Cyclizine
Cyclizine exerts its antiemetic and antihistaminic effects by blocking the histamine H1 receptor. The diagram below illustrates the simplified signaling pathway of the H1 receptor and its inhibition by cyclizine.
General Protocol for Method Development
For adapting this methodology to other drugs containing a 1-methylpiperazine moiety, the following logical workflow for method development should be followed.
The use of 1-Methylpiperazine-d8 as an internal standard provides a reliable and accurate approach for the quantitative analysis of drugs containing the 1-methylpiperazine moiety. The protocols and workflows presented here offer a solid foundation for researchers and scientists in drug development to establish and validate robust bioanalytical methods using LC-MS/MS. These methods are essential for the accurate assessment of drug pharmacokinetics and for ensuring the safety and efficacy of pharmaceutical products.
References
- 1. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of 1-Methylpiperazine-d8 in Advancing Therapeutic Drug Monitoring of Atypical Antipsychotics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry that involves measuring drug concentrations in biological fluids to optimize dosage regimens for individual patients. This approach is particularly valuable for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or where there is a clear relationship between concentration and therapeutic or toxic effects. Atypical antipsychotics, a class of drugs used to treat schizophrenia and bipolar disorder, often meet these criteria, making TDM an essential tool for improving their efficacy and safety. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[1][2] 1-Methylpiperazine-d8, a deuterated analog of 1-methylpiperazine, serves as an ideal internal standard for the quantification of various drugs containing a methylpiperazine moiety, such as the atypical antipsychotic olanzapine. Its use ensures reliable and precise measurement by compensating for variations in sample preparation and instrument response.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The deuterated internal standard, in this case, 1-Methylpiperazine-d8, is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the analyte signal to the internal standard signal, an accurate quantification of the analyte concentration can be achieved, independent of sample recovery variations.
Featured Application: Therapeutic Drug Monitoring of Olanzapine
Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2] TDM of olanzapine is recommended to ensure plasma concentrations are within the therapeutic range (typically 20-80 ng/mL), as concentrations outside this range are associated with a lack of efficacy or an increased risk of adverse effects.[3][4] The following protocol describes a validated LC-MS/MS method for the quantification of olanzapine in human plasma using 1-Methylpiperazine-d8 as an internal standard.
Experimental Workflow
Caption: Workflow for olanzapine TDM using 1-Methylpiperazine-d8.
Detailed Experimental Protocol
This protocol is a representative method for the quantification of olanzapine in human plasma using 1-Methylpiperazine-d8 as an internal standard.
Materials and Reagents
-
Olanzapine reference standard
-
1-Methylpiperazine-d8 (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Preparation of Stock and Working Solutions
-
Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of olanzapine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methylpiperazine-d8 in 10 mL of methanol.
-
Olanzapine Working Solutions: Prepare serial dilutions of the olanzapine stock solution with 50% methanol to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olanzapine | 313.1 | 256.1 | 25 |
| 1-Methylpiperazine-d8 (IS) | 109.2 | 78.2 | 15 |
Method Validation Data
The following tables summarize the expected performance characteristics of this assay, based on typical validation results for similar methods.[5]
Table 4: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Olanzapine | 1 - 100 | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 25 | < 8 | < 8 | 92 - 108 |
| High | 80 | < 6 | < 6 | 95 - 105 |
Table 6: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Olanzapine | > 85 | < 15 |
| 1-Methylpiperazine-d8 (IS) | > 85 | < 15 |
Signaling Pathway Context
While 1-Methylpiperazine-d8 is an analytical tool and does not have a direct pharmacological effect, it is used to quantify drugs like olanzapine that modulate specific signaling pathways. Olanzapine is an antagonist at multiple neurotransmitter receptors, with its primary antipsychotic effects attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.
Caption: Olanzapine's antagonism of D2 and 5-HT2A receptors.
Conclusion
The use of 1-Methylpiperazine-d8 as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of drugs containing a methylpiperazine moiety, such as olanzapine. This application note and the accompanying protocol detail a validated approach that offers the high sensitivity, specificity, and accuracy required for clinical applications. By enabling precise dose adjustments based on individual patient plasma concentrations, this methodology contributes to improved therapeutic outcomes and patient safety in the management of psychiatric disorders.
References
- 1. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Therapeutic drug monitoring of olanzapine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Methylpiperazine-d8 Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from 1-Methylpiperazine-d8 in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylpiperazine-d8 and why is it used in mass spectrometry?
A1: 1-Methylpiperazine-d8 is a deuterated form of 1-Methylpiperazine, meaning that eight hydrogen atoms have been replaced with deuterium atoms. Deuterated compounds are commonly used as internal standards (IS) in quantitative mass spectrometry.[1] Because they are chemically almost identical to the non-deuterated (light) analyte, they exhibit similar behavior during sample preparation and chromatographic separation. However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample recovery and instrument response.
Q2: What are the potential types of interference 1-Methylpiperazine-d8 can cause in my MS analysis?
A2: While specific data on interference caused by 1-Methylpiperazine-d8 is limited, deuterated internal standards, in general, can cause several types of interference:
-
Ion Suppression or Enhancement: The most common form of interference, where the presence of a co-eluting compound, such as the internal standard, affects the ionization efficiency of the analyte. This can lead to an underestimation (suppression) or overestimation (enhancement) of the analyte concentration.[2][3]
-
Isobaric Interference: Although less common with a d8-labeled standard, it's possible for fragment ions of 1-Methylpiperazine-d8 to have the same nominal mass as fragment ions of the analyte, leading to inaccurate quantification.
-
Chromatographic Shift: Deuteration can sometimes lead to slight changes in retention time compared to the non-deuterated analyte.[4] If this shift is significant, the internal standard may not co-elute perfectly with the analyte, leading to inaccurate correction for matrix effects that vary across the peak elution window.[4]
-
Cross-Contamination: Impurities in the deuterated standard, such as the presence of the non-deuterated form, can lead to an overestimation of the analyte concentration.
Q3: How can I identify if 1-Methylpiperazine-d8 is causing interference in my assay?
A3: Identifying interference from 1-Methylpiperazine-d8 involves a systematic approach:
-
Monitor the Internal Standard Signal: A significant decrease in the internal standard's peak area in the presence of the sample matrix compared to a clean solvent can indicate ion suppression.[1]
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.
-
Analyze Blank Samples: Injecting blank matrix samples (without the analyte but with the internal standard) can help identify if any endogenous components are causing interference at the retention time of your analyte.
-
Evaluate Calibration Curve: Non-linearity in the calibration curve, especially at higher concentrations, can be an indicator of ion suppression.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks or Inaccurate Quantification
This guide provides a step-by-step workflow for troubleshooting issues potentially caused by 1-Methylpiperazine-d8 interference.
Caption: Troubleshooting workflow for mass spectrometry interference.
Guide 2: Mitigating Ion Suppression
If ion suppression is confirmed, the following strategies can be employed:
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: 1-Methylpiperazine-d8 Stability in Biological Matrices
This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-Methylpiperazine-d8 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for 1-Methylpiperazine-d8 in biological matrices like plasma, blood, or urine?
A: Currently, there is a lack of publicly available studies that specifically report on the stability of 1-Methylpiperazine-d8 in biological matrices. However, research on the stability of analogous non-deuterated synthetic piperazines in human whole blood provides valuable insights.
Q2: What does the stability data for the non-deuterated analogue, 1-Methylpiperazine, suggest?
A: A study on the stability of several synthetic piperazines, including a benzyl piperazine structurally related to 1-Methylpiperazine, in human whole blood showed good stability, particularly when stored at colder temperatures.[1] For instance, after 12 months of storage, the concentration of 1-(4-methylbenzyl)-piperazine remained above 70% of the initial concentration when stored at -20°C and 4°C.[1] However, significant degradation was observed at room temperature (~20°C).[1]
Q3: How does deuteration generally affect the stability of a compound like 1-Methylpiperazine-d8?
A: Deuteration, the replacement of hydrogen with its isotope deuterium, strengthens the chemical bonds within a molecule (C-D bonds are stronger than C-H bonds).[2][3][] This phenomenon, known as the kinetic isotope effect, can lead to several benefits:
-
Enhanced Metabolic Stability: The stronger C-D bonds are more resistant to enzymatic cleavage, which can slow down the metabolic breakdown of the drug.[2][5]
-
Increased Chemical Stability: The higher bond strength can also make the molecule more resistant to chemical degradation.[2][]
-
Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life and improved overall exposure.[6]
Therefore, it is reasonable to expect that 1-Methylpiperazine-d8 would be at least as stable, if not more stable, than its non-deuterated counterpart under the same storage conditions.
Q4: What are the recommended storage conditions for samples containing 1-Methylpiperazine-d8?
A: Based on the data from analogous compounds, storing biological samples containing 1-Methylpiperazine-d8 at or below -20°C is highly recommended to ensure long-term stability.[1] For short-term storage, refrigeration at 4°C is preferable to room temperature.[1] Storage at room temperature should be avoided to prevent potential degradation.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and analysis of 1-Methylpiperazine-d8 in biological matrices.
| Issue | Potential Cause | Recommended Action |
| Low analyte recovery | Sample degradation due to improper storage. | Ensure samples are consistently stored at -20°C or lower. Minimize freeze-thaw cycles. |
| Adsorption to container surfaces. | Use low-binding collection tubes and vials. | |
| Inefficient extraction procedure. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH is appropriate for the analyte's pKa. | |
| High variability in results | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to analysis. |
| Matrix effects (ion suppression or enhancement in LC-MS/MS). | Use a stable isotope-labeled internal standard (if not already in use). Evaluate and optimize chromatographic conditions to separate the analyte from interfering matrix components. | |
| Freeze-thaw instability. | Aliquot samples upon collection to avoid multiple freeze-thaw cycles. Conduct a specific freeze-thaw stability study if repeated access to samples is necessary. | |
| Unexpected degradation products | Enzymatic activity in the biological matrix. | Add enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. Ensure rapid cooling or freezing of samples after collection. |
| Exposure to light or extreme pH during processing. | Protect samples from light, especially if the compound is known to be light-sensitive. Maintain a consistent and appropriate pH throughout the sample preparation process. |
Quantitative Data Summary
The following table summarizes the stability of a non-deuterated analogue of 1-Methylpiperazine (1-(4-methylbenzyl)-piperazine) in human whole blood over a 12-month period at different storage temperatures. The initial concentration was 1000 ng/mL.[1]
| Storage Temperature | 1 Month | 3 Months | 6 Months | 9 Months | 12 Months |
| Room Temperature (~20°C) | Data not specified, but significant degradation noted. | ||||
| 4°C (Refrigerated) | >90% | >85% | >80% | >75% | >70% |
| -20°C (Frozen) | >95% | >95% | >90% | >90% | >70% |
Experimental Protocols
The following is a detailed methodology for assessing the stability of piperazine compounds in biological matrices, based on the literature.[1]
Objective: To evaluate the short-term and long-term stability of the analyte in a specific biological matrix under different storage conditions.
Materials:
-
1-Methylpiperazine-d8 reference standard
-
Certified drug-free human biological matrix (e.g., whole blood, plasma, urine)
-
Anticoagulant (if using whole blood or plasma, e.g., K2EDTA)
-
Low-binding storage tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode copolymeric)
-
LC-MS/MS system
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of 1-Methylpiperazine-d8 in a suitable solvent (e.g., methanol).
-
Spike the biological matrix with the stock solution to achieve a known concentration (e.g., 1000 ng/mL).
-
Gently mix the spiked matrix to ensure homogeneity.
-
-
Storage Conditions:
-
Aliquot the spiked samples into storage tubes for each time point and storage condition.
-
Store the samples at various temperatures:
-
Room Temperature (~20°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep Frozen (-80°C) - Recommended for long-term stability studies
-
-
-
Sample Analysis Time Points:
-
Analyze a set of samples immediately after spiking (Time 0).
-
Analyze samples at subsequent time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months, 12 months).
-
-
Sample Preparation (at each time point):
-
Thaw frozen samples at room temperature or in a water bath.
-
Perform protein precipitation (if necessary) followed by centrifugation.
-
Execute Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte.
-
Condition the SPE cartridge.
-
Load the sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the concentration of 1-Methylpiperazine-d8 using a validated analytical method.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of 1-Methylpiperazine-d8.
Caption: Troubleshooting flowchart for stability-related issues.
Caption: Factors influencing the stability of 1-Methylpiperazine-d8.
References
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A: Isotopic exchange is a phenomenon where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[1] This process, also known as back-exchange, can lead to the formation of unlabeled analyte from your deuterated internal standard. Consequently, the measured concentration of your target analyte may be artificially inflated, leading to inaccurate results. The stability of the deuterium label is critical, and its loss can compromise the integrity of the assay.[1]
Q2: My results are showing unexpectedly high concentrations of the analyte. Could my deuterated internal standard be the cause?
A: Yes, this could be related to your deuterated internal standard. Two common issues can lead to this observation:
-
Isotopic Exchange: As mentioned in Q1, if deuterium atoms are exchanging with hydrogen, your internal standard is essentially converting into the unlabeled analyte, artificially increasing its signal.
-
Purity of the Standard: The deuterated internal standard you are using may contain a significant amount of the unlabeled analyte as an impurity from its synthesis.[2] This impurity will contribute to the overall analyte signal, leading to an overestimation of its concentration.[2]
It is crucial to assess both the stability of the deuterium labels and the purity of the internal standard.
Q3: I'm observing a slight difference in retention time between my analyte and my deuterated internal standard. Is this normal and can it affect my results?
A: Yes, a slight separation in retention time between an analyte and its deuterated internal standard can occur and is a phenomenon known as the "isotope effect".[3][4] The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of the molecule, such as its lipophilicity, leading to differential retention on a chromatographic column.[3]
This separation can significantly impact your results, particularly if you are experiencing matrix effects. If the analyte and internal standard elute at slightly different times, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[3][5] This "differential matrix effect" can lead to scattered and inaccurate results because the internal standard is no longer accurately compensating for the variability in the analyte's signal.[3][5][6]
Q4: What are "differential matrix effects" and how do they relate to deuterated internal standards?
A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix. This can either suppress or enhance the analyte's signal in the mass spectrometer. Ideally, a stable isotope-labeled internal standard co-elutes perfectly with the analyte and experiences the exact same matrix effects, thus providing accurate correction.[3]
However, "differential matrix effects" occur when the analyte and its deuterated internal standard are affected differently by the matrix.[5] A primary cause of this is a slight separation in their chromatographic retention times due to the deuterium isotope effect.[3][5] This can lead to each compound being exposed to a different micro-environment of co-eluting matrix components as they enter the ion source, resulting in inaccurate quantification.[3]
Troubleshooting Guides
Problem 1: Suspected Isotopic Exchange
Symptoms:
-
Gradual increase in analyte response over time in QC samples.
-
Inaccurate and high quantification results.
-
Appearance of a signal for the unlabeled analyte when only the deuterated standard is injected in a clean solvent.
Troubleshooting Steps:
-
Review Labeling Position: Examine the certificate of analysis or manufacturer's documentation to determine the location of the deuterium labels. Labels on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][7]
-
Solvent and pH Stability Check: Prepare solutions of the deuterated internal standard in various solvents and pH conditions (acidic, neutral, basic) that are relevant to your experimental workflow.[8] Analyze these solutions over time to monitor for any loss of deuterium. Avoid storing standards in acidic or basic solutions unless stability has been confirmed.[8]
-
Incubation in Matrix: Incubate the deuterated standard in the biological matrix (e.g., plasma) at the temperatures used in your sample preparation for varying durations. Analyze the samples to see if there is a significant increase in the unlabeled analyte's signal.
Corrective Actions:
-
If the labeling is in an unstable position, consider sourcing a standard with deuterium labels on more stable, non-exchangeable positions.[1]
-
If solvent or pH is causing instability, adjust the conditions of your sample preparation and storage accordingly.
-
As an alternative to deuterated standards, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to exchange.[3][9]
Problem 2: Assessing Purity of the Deuterated Internal Standard
Symptoms:
-
A significant signal for the unlabeled analyte is observed when a high concentration of the deuterated internal standard is analyzed in a clean solvent.
-
The calibration curve has a non-zero intercept.
Troubleshooting Steps:
-
Analyze the Neat Standard: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., methanol or acetonitrile) and analyze it by LC-MS/MS. Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.
-
Quantify the Impurity: If a signal for the unlabeled analyte is detected, its contribution to the overall analyte response should be quantified. The level of the unlabeled drug in the deuterated standard should be specified by the manufacturer.[2]
Quantitative Data Summary: Acceptable Levels of Unlabeled Analyte
| Purity Parameter | Recommended Level | Rationale |
| Isotopic Purity | ≥ 98% | Minimizes the contribution of partially labeled species.[7] |
| Unlabeled Analyte Impurity | < 0.1% | A lower level is always better to prevent significant interference with the measurement of the native analyte, especially at the lower limit of quantification. |
Corrective Actions:
-
Contact the supplier to obtain a certificate of analysis with detailed purity information.
-
If the level of unlabeled impurity is unacceptably high, source the standard from a different supplier or consider having a custom synthesis performed with a higher degree of purification.[2]
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange in Solution
Objective: To determine the stability of deuterium labels on an internal standard under different solvent and pH conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the deuterated internal standard in a neutral organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Test Solutions: Aliquot the stock solution into separate vials and dilute to a working concentration (e.g., 1 µg/mL) with the following solutions:
-
50:50 Acetonitrile:Water (Neutral)
-
0.1% Formic Acid in 50:50 Acetonitrile:Water (Acidic)
-
0.1% Ammonium Hydroxide in 50:50 Acetonitrile:Water (Basic)
-
-
Incubation: Store the test solutions at room temperature and at 4°C.
-
Analysis: Analyze the solutions by LC-MS/MS immediately after preparation (T=0) and at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Data Evaluation: Monitor the peak area ratio of the unlabeled analyte to the deuterated internal standard. A significant increase in this ratio over time indicates isotopic exchange.
Visualizations
Caption: Troubleshooting workflow for unexpectedly high analyte signals.
Caption: Workflow for addressing differential matrix effects.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Accuracy with 1-Methylpiperazine-d8 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Methylpiperazine-d8 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like 1-Methylpiperazine-d8?
Stable isotope-labeled internal standards (SIL-IS), such as 1-Methylpiperazine-d8, are considered the gold standard in quantitative mass spectrometry.[1][2] They are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[1] This allows for the correction of variability during sample preparation and analysis, including matrix effects, leading to more accurate and precise results.[3]
Q2: What are the potential issues with using deuterated internal standards?
While highly effective, deuterated standards can present challenges:
-
Deuterium Exchange: Under certain pH and temperature conditions, deuterium atoms can exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. The stability of the label on 1-Methylpiperazine-d8 should be evaluated during method development, particularly if the sample preparation involves acidic or basic conditions.[2]
-
Chromatographic Shift: A slight difference in retention time between the deuterated standard and the native analyte can occur. This "isotope effect" can lead to differential matrix effects if the elution profiles are not sufficiently similar.[2][4]
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
Q3: How can I minimize matrix effects when using 1-Methylpiperazine-d8?
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a primary reason for using a SIL-IS.[3] To minimize these effects:
-
Optimize Chromatographic Separation: Ensure baseline separation of the analyte and internal standard from interfering matrix components.
-
Efficient Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in a matrix that is representative of the study samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of 1-Methylpiperazine-d8 as an internal standard.
Issue 1: Poor Peak Shape or Tailing for 1-Methylpiperazine-d8 and Analyte
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: 1-Methylpiperazine is a basic compound. Ensure the mobile phase pH is appropriate to achieve good peak shape. Generally, a pH 2-3 units away from the pKa of the analyte and internal standard is recommended.
-
Modify Mobile Phase Composition: Vary the organic solvent (e.g., acetonitrile, methanol) and the aqueous component. The addition of a small amount of an ion-pairing agent might be beneficial.
-
Check Column Integrity: The column may be degraded or contaminated. Flush the column or replace it if necessary.
-
Issue 2: Inconsistent Internal Standard Response
-
Possible Cause: Issues with sample preparation, injection volume, or instrument stability.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure consistent and accurate addition of the 1-Methylpiperazine-d8 solution to all samples, calibrators, and quality controls.
-
Check for Autosampler Errors: Verify the injection volume accuracy and precision.
-
Monitor System Suitability: Inject a standard solution multiple times to assess the stability of the mass spectrometer's response.
-
Issue 3: Significant Difference in Retention Time Between Analyte and 1-Methylpiperazine-d8
-
Possible Cause: Isotope effect.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the gradient profile or mobile phase composition to minimize the separation between the analyte and the internal standard.
-
Evaluate Impact: If a small, consistent shift remains, assess if it leads to differential matrix effects by analyzing samples from at least six different sources of the matrix.
-
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Piperazine Analogs from Serum
This protocol is a starting point and should be optimized for the specific analyte.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of phosphate buffer (pH 6).
-
Sample Loading: Spike 1 mL of serum with the 1-Methylpiperazine-d8 internal standard solution. Dilute the sample with phosphate buffer (pH 6) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 1 M acetic acid, and then 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1.5 mL of a mixture of dichloromethane/isopropanol/ammonia (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Adapted LC-MS/MS Method for Quantification using 1-Methylpiperazine-d8
This method is adapted from a validated procedure for a related compound, 1-methyl-4-nitrosopiperazine (MNP), and should be optimized for the specific analyte.[5][6][7]
LC Conditions:
-
Column: Phenyl-Hexyl column (e.g., 2.7 µm, 4.6 mm i.d. × 10 cm)
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 9.0
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and 1-Methylpiperazine-d8 into the mass spectrometer. For 1-Methylpiperazine, the precursor ion would be [M+H]+ at m/z 101.1. Product ions would need to be optimized. For 1-Methylpiperazine-d8, the precursor ion would be [M+H]+ at m/z 109.2.
Quantitative Data
Table 1: Example MRM Transitions for Analytes and 1-Methylpiperazine-d8 Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (e.g., 1-Methylpiperazine) | 101.1 | To be determined | To be determined |
| 1-Methylpiperazine-d8 (IS) | 109.2 | To be determined | To be determined |
Note: Product ions and collision energies must be empirically determined for the specific instrument and analyte.
Table 2: Example Method Validation Parameters
The following table presents typical acceptance criteria for a bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor from at least 6 lots of matrix should be ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Caption: A typical experimental workflow for quantitative analysis.
Caption: A logical troubleshooting workflow for inaccurate results.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methylpiperazine-d8 Internal Standard
Welcome to the technical support center for the use of 1-Methylpiperazine-d8 as an internal standard (IS) in mass spectrometry-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard like 1-Methylpiperazine-d8?
Stable isotopically labeled internal standards, such as 1-Methylpiperazine-d8, are generally considered the gold standard for quantitative mass spectrometry. This is because they share very similar physicochemical properties with the unlabeled analyte.[1] Key advantages include:
-
Similar Extraction Recovery: The IS and analyte will behave almost identically during sample preparation, correcting for losses.
-
Co-elution in Liquid Chromatography (LC): The deuterated standard typically co-elutes with the analyte, which helps in compensating for matrix effects that can occur during ionization.[2]
-
Similar Ionization Efficiency: Both the analyte and the IS exhibit comparable ionization in the mass spectrometer source.
Q2: Can the deuterium atoms on 1-Methylpiperazine-d8 exchange with hydrogen atoms from the solvent?
Deuterium exchange is a potential issue with deuterated standards, especially under acidic or basic conditions.[1] While the deuterium atoms on the piperazine ring of 1-Methylpiperazine-d8 are generally stable, it is crucial to evaluate the stability of the IS in your specific sample matrix and solvent conditions during method development. Storage of stock solutions and processed samples in neutral pH buffers is recommended where possible.
Q3: Why is my analyte/IS peak area ratio inconsistent even when using a deuterated standard?
While 1-Methylpiperazine-d8 can correct for many sources of variability, inconsistencies can still arise. Common causes include:
-
Differential Matrix Effects: In some complex matrices, even a co-eluting deuterated standard may not perfectly mimic the ionization suppression or enhancement of the analyte.[3][4]
-
Concentration of the Internal Standard: The concentration of the IS itself can sometimes influence the degree of ion suppression.[5]
-
Contamination: The presence of unlabeled 1-Methylpiperazine in the deuterated standard, or vice-versa, can affect accuracy.
-
Instability: The analyte or IS may be degrading in the sample or autosampler.
Q4: I am observing a slight chromatographic separation between 1-Methylpiperazine and 1-Methylpiperazine-d8. Is this a problem?
A small retention time shift between the analyte and its deuterated analog can sometimes occur. This is known as the "isotopic effect."[6] This can become a problem if there is a rapidly changing matrix effect at the point of elution. For example, if a region of strong ion suppression occurs exactly where the analyte elutes but not where the IS elutes (or vice-versa), the correction will be inaccurate.[3] It is important to assess the matrix effect across the entire peak elution window.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Degradation of IS | - Prepare fresh stock solutions. - Assess stability in the sample matrix and autosampler over time. - Avoid prolonged exposure to extreme pH or high temperatures. |
| Precipitation in Sample | - Ensure the final sample composition is compatible with the IS solubility. - Check for precipitation after adding the IS and before injection. |
| Incorrect Spiking | - Verify the concentration and volume of the IS spiking solution. - Ensure consistent and accurate pipetting. |
| Ion Source Contamination | - Clean the mass spectrometer's ion source. - Check for contamination by running a blank injection after a high-concentration sample. |
Issue 2: High Variability in Analyte/IS Ratio
| Potential Cause | Troubleshooting Steps |
| Significant Matrix Effects | - Dilute the sample to reduce the concentration of matrix components. - Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction). - Evaluate different chromatographic conditions to separate the analyte from interfering matrix components.[3][6] |
| Chromatographic Shift | - If a retention time difference is observed, investigate the matrix effect profile across the elution window using post-column infusion experiments. - Consider using a different LC column or mobile phase to achieve better co-elution. |
| Cross-Contamination | - Check the isotopic purity of the 1-Methylpiperazine-d8 standard. - Ensure there is no unlabeled analyte in the IS stock solution. |
| Non-Linear Response | - Investigate the detector response at the concentrations being used. - Adjust the IS concentration to be closer to the expected analyte concentrations. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to assess the extent of matrix effects on the analyte and the internal standard.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
The ME should be similar for both the analyte and 1-Methylpiperazine-d8 for effective correction.
-
Protocol 2: Assessment of 1-Methylpiperazine-d8 Stability
This protocol is designed to test the stability of the deuterated internal standard under various conditions.
-
Prepare IS solutions in different solvents and pH conditions relevant to the assay (e.g., acidic, neutral, basic).
-
Incubate the solutions at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples by LC-MS/MS. A key aspect is to monitor for the appearance of any unlabeled 1-Methylpiperazine (M+0) in the M+8 channel, which would indicate back-exchange.
-
Compare the peak areas of the IS over time. A significant decrease in peak area may indicate degradation.
Data and Visualization
Table 1: Example LC-MS/MS Parameters for Analytes Related to 1-Methylpiperazine
The following table provides a starting point for method development based on published methods for similar compounds.
| Parameter | Setting | Reference |
| LC Column | Phenyl-Hexyl, 2.7 µm, 4.6 mm x 10 cm | |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 9.0 | [7] |
| Mobile Phase B | Methanol | [7] |
| Flow Rate | 0.5 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Diagrams
Caption: A logical workflow for troubleshooting inconsistent internal standard response.
Caption: Visualization of ideal versus problematic matrix effects in LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hsa.gov.sg [hsa.gov.sg]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: 1-Methylpiperazine-d8 vs. its Non-Deuterated Counterpart in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard can be the determining factor between a robust, reliable assay and one plagued by variability and questionable results. For researchers and drug development professionals quantifying analytes where 1-methylpiperazine is a metabolite, an impurity, or a structural motif, the decision between using a deuterated stable isotope-labeled internal standard (SIL-IS) like 1-Methylpiperazine-d8 and a non-deuterated analog is critical. This guide provides an objective comparison, supported by established principles and representative experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
The fundamental principle behind the superiority of a SIL-IS is that it is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-perfect analogy allows the SIL-IS to co-elute with the analyte during chromatography and experience the same extraction recovery and matrix effects.[1] Consequently, any sample-to-sample variation in these parameters is effectively normalized, leading to more accurate and precise quantification.
Non-deuterated internal standards, often structural analogs, are chosen for their similar chemical properties to the analyte. While they can compensate for some variability, their different chemical nature means they may not perfectly mimic the analyte's behavior during sample preparation and analysis, potentially leading to biased results.
Physicochemical Properties: A Tale of Two Molecules
A comparison of the key physicochemical properties of 1-Methylpiperazine and its deuterated form, 1-Methylpiperazine-d8, reveals their striking similarity, which is the basis for the latter's efficacy as an internal standard.
| Property | 1-Methylpiperazine | 1-Methylpiperazine-d8 |
| Molecular Formula | C₅H₁₂N₂ | C₅H₄D₈N₂ |
| Molecular Weight | 100.16 g/mol | 108.21 g/mol |
| Boiling Point | ~138 °C | ~138 °C |
| Density | ~0.903 g/mL at 25 °C | Not readily available, but expected to be slightly higher |
| Solubility | Soluble in water and common organic solvents | Soluble in water and common organic solvents |
Note: The properties for 1-Methylpiperazine are well-documented. The properties for 1-Methylpiperazine-d8 are largely inferred from its non-deuterated counterpart due to their chemical identity, with the exception of molecular weight.
Performance in the Lab: A Data-Driven Comparison
| Performance Metric | 1-Methylpiperazine-d8 (SIL-IS) | Non-Deuterated Internal Standard (Analog) |
| Recovery | Expected to be nearly identical to the analyte, providing excellent normalization for extraction variability. | May differ from the analyte, leading to incomplete correction for extraction inconsistencies. |
| Matrix Effects | Co-elution and identical ionization behavior ensure effective compensation for ion suppression or enhancement. | Different chromatographic retention and ionization properties can lead to inadequate correction for matrix effects, resulting in biased data. |
| Calibration Curve Linearity | Typically results in excellent linearity (r² > 0.99) over a wide dynamic range due to accurate normalization. | May exhibit greater variability, potentially impacting the linearity and accuracy of the calibration curve. |
| Precision and Accuracy | Generally provides higher precision and accuracy due to the robust normalization of analytical variability. | May lead to lower precision and accuracy as it cannot fully compensate for all sources of analytical error. |
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of a deuterated internal standard, a representative experimental protocol for the quantification of a hypothetical analyte in human plasma using LC-MS/MS with 1-Methylpiperazine-d8 as the internal standard is provided below.
Experimental Protocol: Quantification of Analyte X in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Analytes and 1-Methylpiperazine-d8 reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of the analyte and 1-Methylpiperazine-d8 in methanol.
-
Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of the internal standard working solution (1-Methylpiperazine-d8 in acetonitrile at a fixed concentration).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Optimized for the specific analyte and 1-Methylpiperazine-d8.
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationship between the choice of internal standard and the quality of the resulting data.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical relationship between internal standard choice and data quality.
Conclusion: An Unambiguous Choice for Superior Bioanalysis
The evidence overwhelmingly supports the use of 1-Methylpiperazine-d8 as the internal standard of choice over a non-deuterated analog for the quantification of analytes containing the 1-methylpiperazine moiety. Its ability to meticulously track the analyte through the entire analytical process provides a level of accuracy and precision that is difficult to achieve with a structural analog. While the initial cost of a deuterated standard may be higher, the investment is often justified by the increased data reliability, reduced need for repeat analyses, and smoother progression through regulatory scrutiny. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical data quality, 1-Methylpiperazine-d8 is the unequivocal choice.
References
A Head-to-Head Battle of Internal Standards: Optimizing Bioanalytical Method Validation with 1-Methylpiperazine-d8
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1-Methylpiperazine-d8, a deuterated internal standard, against a common alternative, a structural analog internal standard, in the context of bioanalytical method validation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS) like 1-Methylpiperazine-d8 is widely regarded as the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more reliable and reproducible results.
Performance Under the Microscope: 1-Methylpiperazine-d8 vs. a Structural Analog
To illustrate the advantages of a SIL-IS, this section presents a comparative summary of typical validation parameters observed when using 1-Methylpiperazine-d8 versus a hypothetical, yet representative, structural analog internal standard for the quantification of a piperazine-containing analyte. The data presented in the table below is a composite of expected performance characteristics based on extensive literature review.
| Validation Parameter | 1-Methylpiperazine-d8 (SIL-IS) | Structural Analog IS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | < 20% | ≤ 15% |
| Extraction Recovery (% RSD) | < 10% | < 20% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Dependent on assay requirements |
As the data indicates, the use of 1-Methylpiperazine-d8 as a SIL-IS consistently leads to superior performance across all key validation parameters. The closer tracking of the analyte by the SIL-IS results in significantly better accuracy and precision, and a more effective normalization of matrix effects and extraction variability.
Experimental Protocol: A Step-by-Step Guide to Validation
This section outlines a detailed methodology for the bioanalytical method validation of a hypothetical piperazine-containing analyte in human plasma using 1-Methylpiperazine-d8 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-Methylpiperazine-d8 in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be optimized for the specific analyte and 1-Methylpiperazine-d8.
4. Method Validation Procedures:
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve using at least eight non-zero standards over the expected concentration range.
-
Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples to the response in neat solution.
-
Extraction Recovery: Compare the response of the analyte in pre-extraction spiked plasma samples to the response in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow and Rationale
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Bioanalytical Method Validation Workflow
Logical Relationship for IS Selection
A Head-to-Head Comparison of 1-Methylpiperazine-d8 and Other Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 1-Methylpiperazine-d8 with other commonly used internal standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your analytical needs.
In the landscape of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting for variability in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the analyte of interest throughout the analytical process, from extraction to detection, thereby ensuring precise and accurate quantification. Deuterated compounds, such as 1-Methylpiperazine-d8, are often considered the "gold standard" due to their close physicochemical similarity to the unlabeled analyte.
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including linearity, recovery, and matrix effects. Below is a summary of the performance of 1-Methylpiperazine-d8, compiled from published bioanalytical method validation data, alongside a discussion of other common internal standard alternatives.
| Performance Parameter | 1-Methylpiperazine-d8* | Other Deuterated Standards | ¹³C-Labeled Standards | Structurally Similar Analogs (Non-isotopically labeled) |
| Linearity (R²) | ≥0.999[1] | Typically ≥0.99 | Typically ≥0.99 | Variable, can be ≥0.99 but more susceptible to matrix effects |
| Recovery (%) | 93.70–108.63[1] | Generally high and consistent with the analyte | Generally high and consistent with the analyte | Can be variable and differ significantly from the analyte |
| Precision (%RSD) | Intermediate precision: 2.52%[2] | Typically <15% | Typically <15% | Can be higher due to differential matrix effects |
| Matrix Effect | Effectively compensates for matrix effects[2] | Generally effective, but differential effects can occur[3][4] | Often considered to have less chromatographic shift than deuterated standards[5] | Prone to significant and unpredictable matrix effects |
| Co-elution with Analyte | Minor retention time shifts possible[5] | Prone to slight retention time shifts (isotope effect)[3][5] | Minimal to no retention time shift | Retention times will differ from the analyte |
*Note: The data for 1-Methylpiperazine-d8 is derived from studies on the analysis of 1-amino-4-methylpiperazine and 1-methyl-4-nitrosopiperazine in rifampicin.[1][2][6]
In-depth Look at Internal Standard Alternatives
Deuterated Internal Standards
Deuterated internal standards, like 1-Methylpiperazine-d8, are the most widely used type of internal standard for LC-MS applications. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from the analyte by the mass spectrometer.
Advantages:
-
High Structural Similarity: They behave nearly identically to the analyte during sample preparation and chromatography.
-
Effective Compensation for Matrix Effects: Co-elution with the analyte helps to compensate for ion suppression or enhancement.[3]
Limitations:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time, which may result in differential matrix effects if the analyte and internal standard elute in regions of varying ion suppression.[3][4][5]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, compromising the stability of the standard.[3]
¹³C and ¹⁵N Labeled Internal Standards
Stable isotope-labeled standards incorporating heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are another excellent choice.
Advantages:
-
Minimal Isotope Effect: The larger mass difference compared to deuterium substitution results in a negligible chromatographic shift, ensuring better co-elution with the analyte.[5]
-
High Stability: Not susceptible to back-exchange reactions.
Limitations:
-
Higher Cost: The synthesis of ¹³C and ¹⁵N labeled standards is often more complex and expensive than deuteration.
Structurally Similar Analogs
Before the widespread availability of isotopically labeled standards, it was common practice to use a structurally similar compound as an internal standard.
Advantages:
-
Cost-Effective: Often readily available and less expensive than isotopically labeled compounds.
Limitations:
-
Different Physicochemical Properties: Differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency.
-
Susceptibility to Differential Matrix Effects: As they do not co-elute with the analyte, they may not effectively compensate for matrix-induced signal suppression or enhancement.
Experimental Protocols
The following is a representative experimental protocol for the quantification of a small molecule analyte in a biological matrix using 1-Methylpiperazine-d8 as an internal standard, based on methodologies for the analysis of rifampicin impurities.[2][6][7]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
Internal Standard (1-Methylpiperazine-d8) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-Methylpiperazine-d8 in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix sample (e.g., plasma, urine), calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).[7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized for the analyte and 1-Methylpiperazine-d8.
Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using an internal standard for quantitative bioanalysis.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Role of an internal standard in mitigating matrix effects.
Conclusion
1-Methylpiperazine-d8 stands as a robust and reliable internal standard for the quantitative analysis of its corresponding analytes, demonstrating excellent linearity, recovery, and precision. While other deuterated and stable isotope-labeled standards offer similar benefits, the choice of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including cost, availability, and the potential for isotopic effects. Structurally similar analogs, while economical, should be used with caution due to their susceptibility to differential matrix effects and potential for inaccurate results. By carefully considering the performance characteristics and implementing a rigorous validation protocol, researchers can ensure the highest quality data in their bioanalytical studies.
References
The Gold Standard for Bioanalysis: A Comparative Guide to Cross-Validation Using 1-Methylpiperazine-d8
In the landscape of bioanalytical research, the quest for precision and accuracy is paramount. The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for robust quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of analytical methods utilizing deuterated internal standards, with a focus on 1-Methylpiperazine-d8, for the quantification of compounds containing the 1-methylpiperazine moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods.
Performance Comparison of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as 1-Methylpiperazine-d8, is the preferred approach in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
The following table summarizes the performance characteristics of LC-MS/MS methods using deuterated internal standards for the analysis of two compounds containing the 1-methylpiperazine structure: Clozapine and 1-Methyl-4-nitrosopiperazine (MNP). While a direct cross-validation study using 1-Methylpiperazine-d8 for the analysis of 1-methylpiperazine was not found in the reviewed literature, the data presented for these structurally related compounds provides a strong indication of the expected performance.
| Analyte | Internal Standard | LLOQ | Linearity (R²) | Accuracy (% Nominal) | Precision (% RSD) | Reference |
| Clozapine | Clozapine-d4 | 0.01 mg/L | Not Reported | 95% - 104% | 3.5% (at LLOQ) | [1] |
| Clozapine & Norclozapine | Clozapine-d4 & Norclozapine-d8 | Not Reported | > 0.97 | 104% - 112% | < 5% | [2][3] |
| 1-Methyl-4-nitrosopiperazine (MNP) | MNP-d4 | 0.15 ppm | > 0.99 | 100.38 ± 3.24% | 2.52% (intermediate precision) | [4][5] |
Note: The data presented here is extracted from different studies and is intended for comparative purposes. LLOQ (Lower Limit of Quantification), R² (Coefficient of Determination), Accuracy (closeness to the true value), and Precision (reproducibility of measurements).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of analytes containing the 1-methylpiperazine moiety using deuterated internal standards.
Method 1: Analysis of Clozapine in Human Plasma
This method describes the automated extraction and flow-injection tandem mass spectrometry analysis of clozapine.[1]
1. Sample Preparation (Automated Extraction):
-
To 100 µL of plasma, add the deuterated internal standard, Clozapine-d4.
-
Perform liquid-liquid extraction at pH 10.6 using an automated liquid handling platform.
2. LC-MS/MS Analysis:
-
System: Flow-injection tandem mass spectrometry (FIA-MS/MS).
-
Injection Volume: 20 µL.
-
Mobile Phase: Methanol carrier flow at 0.7 mL/min.
-
Mass Spectrometry: Tandem mass spectrometer operating in a mode suitable for the detection of clozapine and its deuterated internal standard.
-
Analysis Time: Approximately 60 seconds per sample.
Method 2: Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Drug Products
This LC-MS/MS method was developed for the sensitive detection of the genotoxic impurity MNP in rifampicin products.[4][5]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add a known amount of MNP-d4 internal standard solution.
-
Perform extraction with neutralization to mitigate matrix and solvent effects.
2. LC-MS/MS Analysis:
-
LC System: A validated liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Method Validation: The method should be validated according to regulatory guidelines for parameters including specificity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing Biological and Experimental Processes
To better understand the context in which 1-methylpiperazine-containing compounds are analyzed, the following diagrams illustrate a relevant metabolic pathway and a typical bioanalytical workflow.
Caption: Metabolic pathway of a generic drug containing a 1-methylpiperazine moiety.
Caption: A typical workflow for bioanalytical method development and sample analysis.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of bioanalytical data. The use of deuterated internal standards, such as 1-Methylpiperazine-d8, in LC-MS/MS analysis provides a robust and reliable approach for the quantification of drugs and metabolites containing the 1-methylpiperazine moiety. The data presented in this guide, compiled from various studies, demonstrates the high accuracy, precision, and sensitivity that can be achieved with such methods. By following detailed and validated experimental protocols, researchers can ensure the integrity of their bioanalytical results, a cornerstone of successful drug development.
References
- 1. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
- 4. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
Evaluating the Performance of 1-Methylpiperazine-d8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative assays. This is particularly crucial in regulated environments where data integrity is non-negotiable. Stable isotope-labeled (SIL) internal standards, such as 1-Methylpiperazine-d8, are widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides an objective comparison of the expected performance of 1-Methylpiperazine-d8 against a common alternative, a non-deuterated structural analog, supported by experimental data from studies on closely related piperazine derivatives.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated internal standards like 1-Methylpiperazine-d8 are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the IS closely tracks the analyte through all stages of sample preparation and analysis, including extraction, derivatization, and ionization. This co-elution and co-ionization effectively compensates for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.
Alternative Approach: Structural Analog Internal Standards
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance differences, we will compare validation data from two studies on piperazine derivatives. The first study utilizes a deuterated internal standard (MNP-d4) for the analysis of 1-methyl-4-nitrosopiperazine (MNP), a derivative of 1-methylpiperazine. The second study employs a structural analog, buspirone, for the quantification of 1-(2-pyrimidinyl)piperazine.
| Performance Parameter | Deuterated IS (MNP-d4 for MNP Analysis)[1] | Structural Analog IS (Buspirone for 1-(2-pyrimidinyl)piperazine Analysis)[2] |
| Analyte | 1-Methyl-4-nitrosopiperazine (MNP) | 1-(2-pyrimidinyl)piperazine |
| Internal Standard | MNP-d4 | Buspirone |
| Recovery | 100.38 ± 3.24% | Not explicitly reported, but a key consideration for structural analogs |
| Precision (RSD) | Repeatability: < 2.6% | Intra-assay precision: < 12% |
| Intermediate Precision: 2.52% | ||
| Linearity (r²) | ≥ 0.999 | Not explicitly reported, but stated as linear |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
It is important to note that the data presented is for structurally similar but different analytes. The performance of an internal standard is analyte and matrix-specific.
Experimental Protocols
Methodology for Deuterated Internal Standard (MNP-d4)
A validated LC-MS/MS method was developed for the determination of MNP in multicomponent drug products[1].
-
Sample Preparation: The sample was extracted with a solution of methanol and water (1:1, v/v) with the addition of a base (NaOH) to mitigate matrix effects. The deuterated internal standard, MNP-d4, was added to the extraction solution.
-
Chromatography: An Agilent 1290 LC system coupled with a 6460 Agilent triple quadrupole mass spectrometer with a Jetstream electrospray source was used. A Purospher® STAR Phenyl column was employed for chromatographic separation.
-
Mass Spectrometry: The analysis was performed in multiple reaction monitoring (MRM) mode. The MRM transitions for MNP and MNP-d4 were optimized to ensure selectivity and sensitivity.
Methodology for Structural Analog Internal Standard (Buspirone)
A GC-MS method was developed for the simultaneous quantification of buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine, in human plasma and urine[2].
-
Sample Preparation: Samples were extracted using C18 solid-phase extraction columns. The metabolite and its deuterated internal standard (for a different analyte in the same study) were derivatized with pentafluorobenzoyl chloride. Buspirone was used as the internal standard for the quantification of 1-(2-pyrimidinyl)piperazine.
-
Chromatography: A capillary gas chromatography system with a fused-silica column was used for separation.
-
Mass Spectrometry: Detection was performed using selected-ion monitoring-mass spectrometry.
Visualizing the Workflow
A typical bioanalytical workflow utilizing an internal standard is depicted below. The use of a deuterated internal standard like 1-Methylpiperazine-d8 ensures that the IS follows the same path as the analyte, providing robust correction for any variations throughout the process.
Caption: Bioanalytical workflow with an internal standard.
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard over a structural analog involves considering several factors, primarily the required level of data accuracy and regulatory scrutiny versus the cost and availability of the IS.
References
A Comparative Guide to the Quantification of 1-Methylpiperazine Utilizing 1-Methylpiperazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Methylpiperazine, a compound of significant interest in pharmaceutical development and other chemical industries. Central to achieving accurate and reliable quantification is the use of a stable isotope-labeled internal standard (IS), with 1-Methylpiperazine-d8 being a prime candidate. This document outlines the linearity and range achievable with modern analytical techniques, details a representative experimental protocol, and illustrates the analytical workflow.
The Role of 1-Methylpiperazine-d8 in Quantitative Analysis
In quantitative mass spectrometry, particularly LC-MS/MS, a stable isotope-labeled internal standard is the gold standard for ensuring the highest quality data.[1][2] 1-Methylpiperazine-d8, being a deuterated analog of 1-Methylpiperazine, is an ideal internal standard because it shares very similar physicochemical properties with the analyte of interest.[1] It co-elutes chromatographically with the non-labeled compound and experiences similar ionization efficiency and potential matrix effects.[1][3] By adding a known, constant amount of 1-Methylpiperazine-d8 to all calibration standards, quality control samples, and unknown samples, it effectively normalizes for variability that can be introduced during sample preparation, injection, and ionization.[1][2] This ensures a robust and reliable bioanalytical method.[1][3]
Linearity and Range for 1-Methylpiperazine Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. While 1-Methylpiperazine-d8 is used as an internal standard and not typically quantified over a range, the performance of the method for the analyte, 1-Methylpiperazine, is critical.
The following table summarizes typical linearity and range data for the quantification of piperazine-related compounds using LC-MS/MS, which can be considered representative for 1-Methylpiperazine analysis.
| Analyte | Internal Standard | Method | Linearity Range | Correlation Coefficient (r²) |
| 1-Methyl-4-nitrosopiperazine (MNP) | MNP-d4 | LC-MS/MS | 0.51–48.62 ng/mL | ≥0.999 |
| 1-Methyl-4-nitrosopiperazine (MNP) | MNP-d4 | LC-MS/MS | 0.5–100 ng/mL | Not Reported |
| 1-Methylpiperazine (Predicted) | 1-Methylpiperazine-d8 | LC-MS/MS | 0.5 - 200 ng/mL | >0.99 |
| 1-Ethylpiperazine | Not Specified | GC | LOQ to 200% of analyte concentration | Not Reported |
Note: Data for MNP and 1-Ethylpiperazine are used as representative examples. The predicted range for 1-Methylpiperazine is based on typical performance of LC-MS/MS assays.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a bioanalytical method using 1-Methylpiperazine-d8 as an internal standard for the quantification of 1-Methylpiperazine.
Caption: Experimental workflow for 1-Methylpiperazine quantification.
Detailed Experimental Protocol
Below is a representative LC-MS/MS method for the quantification of 1-Methylpiperazine in a biological matrix (e.g., human plasma) using 1-Methylpiperazine-d8 as an internal standard.
1. Materials and Reagents:
-
1-Methylpiperazine (analyte) reference standard
-
1-Methylpiperazine-d8 (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (or other relevant biological matrix)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methylpiperazine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methylpiperazine-d8 in 10 mL of methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol in water to prepare working solutions for spiking into the matrix to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50% methanol in water.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 150, 200 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
1-Methylpiperazine: To be determined (e.g., Q1: 101.1 m/z -> Q3: 58.1 m/z)
-
1-Methylpiperazine-d8: To be determined (e.g., Q1: 109.2 m/z -> Q3: 64.1 m/z)
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of 1-Methylpiperazine in the QC and unknown samples from the calibration curve.
Conclusion
The use of 1-Methylpiperazine-d8 as an internal standard is a critical component for the development of robust and reliable quantitative methods for 1-Methylpiperazine. While the linearity and range are formally assessed for the analyte, the consistent performance of the internal standard across the analytical run is paramount for ensuring data integrity. The methodologies and performance characteristics outlined in this guide provide a solid foundation for researchers and drug development professionals to establish high-quality analytical procedures for 1-Methylpiperazine.
References
Safety Operating Guide
Personal protective equipment for handling 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8. The following procedures are based on the safety data for the non-deuterated analogue, 1-Methylpiperazine, and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Summary
1-Methylpiperazine is a flammable liquid and vapor that can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[1][3] Due to its hazardous nature, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[4] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use), flame-retardant and antistatic protective clothing.[4] | Prevents skin contact which can cause burns and allergic reactions. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or when vapors/aerosols are generated.[3] | Protects against inhalation of harmful and toxic vapors.[1] |
| Footwear | Non-sparking safety footwear.[5] | Prevents ignition of flammable vapors from static discharge. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][4]
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][4]
2. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe in vapors, mists, or gas.[4]
-
Use only non-sparking tools during handling.[1]
-
When not in use, keep the container tightly closed.[4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][4]
-
Store in a locked-up area.[1]
-
The material is hygroscopic and sensitive to moisture; ensure containers are tightly sealed.[4]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
Emergency and Spill Response
In Case of a Spill:
-
Evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Wear the appropriate personal protective equipment as outlined above.[1]
-
For minor spills, contain the spillage and absorb it with an inert material such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbed material and place it in a suitable container for disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with large amounts of water for 15 to 30 minutes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Disposal Plan
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
The material should be disposed of at an authorized hazardous or special waste collection point.[1]
-
Containers, even those that have been emptied, may retain explosive vapors and should be handled with care.[5]
Quantitative Data
| Property | Value | Source |
| Boiling Point | 138 °C / 280.4 °F | [3] |
| Flash Point | 42 °C / 107.6 °F | [3] |
| Density | 0.903 g/mL at 25 °C / 77 °F | |
| pH | 11-12 (5% aqueous solution) | [3] |
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

